molecular formula C11H13BrO2 B13845573 Methyl 2-bromo-2-(4-ethylphenyl)acetate

Methyl 2-bromo-2-(4-ethylphenyl)acetate

Cat. No.: B13845573
M. Wt: 257.12 g/mol
InChI Key: GGNZZOLCVJMAPT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-2-(4-ethylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(4-ethylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 2-bromo-2-(4-ethylphenyl)acetate

InChI

InChI=1S/C11H13BrO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3H2,1-2H3

InChI Key

GGNZZOLCVJMAPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)OC)Br

Origin of Product

United States

Foundational & Exploratory

"Methyl 2-bromo-2-(4-ethylphenyl)acetate chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a halogenated ester of significant interest in synthetic organic chemistry. As a member of the α-bromo arylacetate class, it possesses a highly activated α-carbon, rendering it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its predicted chemical properties, robust synthesis strategies, characteristic reactivity, and expected spectroscopic signatures. The insights herein are tailored for researchers, scientists, and drug development professionals, synthesizing data from structurally analogous compounds and fundamental chemical principles to provide a predictive but thorough profile. We will explore its utility as a building block, detailing the mechanistic basis for its reactivity and providing actionable protocols for its synthesis and handling.

The Strategic Importance of α-Bromo Arylacetates in Synthesis

The introduction of a bromine atom at the alpha (α) position to an ester carbonyl group dramatically enhances the chemical reactivity of that position.[1] These α-bromo esters are powerful electrophiles, making them ideal substrates for nucleophilic substitution reactions (SN2).[2] This reactivity is the cornerstone of their utility, allowing for the facile introduction of new functional groups and the formation of critical carbon-carbon and carbon-heteroatom bonds.[1]

In the context of drug discovery and materials science, compounds like Methyl 2-bromo-2-(4-ethylphenyl)acetate serve as key building blocks. The 4-ethylphenyl moiety offers a lipophilic handle that can be crucial for modulating pharmacokinetic properties in pharmaceutical candidates, while the reactive α-bromo ester function provides a direct attachment point for constructing more elaborate structures.[3]

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can accurately predict its core properties based on its structure and comparison with close analogs.

Calculated Properties

Property Value
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
IUPAC Name methyl 2-bromo-2-(4-ethylphenyl)acetate
Predicted Physical State Colorless to pale yellow liquid or low-melting solid at STP

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF); Insoluble in water |

The prediction of a liquid or low-melting solid state is based on analogs such as methyl 2-bromo-2-phenylacetate (Boiling Point: 90-92 °C at 0.5 mmHg) and the solid nature of some substituted phenylacetates.[4]

Synthesis Strategies: A Tale of Two Pathways

The synthesis of α-bromo esters is a well-established field, dominated by two primary and reliable strategies: the Hell-Volhard-Zelinsky (HVZ) reaction on the parent carboxylic acid followed by esterification, and the more direct α-bromination of the corresponding ester.[5]

Route A: The Hell-Volhard-Zelinsky (HVZ) Approach

This classic method involves the α-bromination of a carboxylic acid, which is then converted to the desired ester. The key is the in situ formation of an acyl bromide, which, unlike the carboxylic acid, readily enolizes to allow for electrophilic attack by bromine.[2]

HVZ_Workflow cluster_0 Step 1: α-Bromination (HVZ) cluster_1 Step 2: Esterification Start 2-(4-ethylphenyl)acetic acid AcylBromide Acyl Bromide Intermediate Start->AcylBromide PBr₃ (cat.) AlphaBromoAcid 2-bromo-2-(4-ethylphenyl)acetic acid AcylBromide->AlphaBromoAcid 1. Enolization 2. Br₂ Ester Methyl 2-bromo-2-(4-ethylphenyl)acetate AlphaBromoAcid->Ester Methanol (CH₃OH) H⁺ (cat.)

Caption: Workflow for the HVZ synthesis of the target ester.

Experimental Protocol: HVZ and Esterification

  • Activation & Bromination: To a stirred solution of 2-(4-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent (e.g., CCl₄ or neat), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

    • Causality: PBr₃ converts the carboxylic acid to the more reactive acyl bromide, which is essential for the subsequent enolization step.[2]

  • Slowly add bromine (Br₂, 1.1 eq) to the reaction mixture at room temperature. The reaction is often initiated by gentle heating or light.

  • Heat the mixture to reflux (approx. 80-90°C) until the evolution of HBr gas ceases and the red color of bromine dissipates.

  • Work-up & Isolation: Cool the reaction mixture. Carefully quench any remaining PBr₃ with water. Extract the α-bromo acid into an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Esterification: Dissolve the crude 2-bromo-2-(4-ethylphenyl)acetic acid in an excess of methanol (CH₃OH). Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours.

  • Final Purification: After cooling, neutralize the excess acid, remove the methanol under reduced pressure, and perform a standard aqueous work-up. The final product can be purified by vacuum distillation or column chromatography.

Route B: Direct Ester Bromination

A more atom-economical approach is the direct bromination of the precursor ester, Methyl 2-(4-ethylphenyl)acetate. This method typically employs N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator.[6]

Direct_Bromination_Workflow Start Methyl 2-(4-ethylphenyl)acetate Product Methyl 2-bromo-2-(4-ethylphenyl)acetate Start->Product N-Bromosuccinimide (NBS) AIBN or BPO (initiator) CCl₄, reflux

Caption: Workflow for the direct α-bromination of the ester.

Experimental Protocol: Direct Bromination

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve Methyl 2-(4-ethylphenyl)acetate (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[6]

    • Causality: The initiator generates radicals that abstract the α-hydrogen, forming an enolate-like radical intermediate that is then attacked by the bromine from NBS.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or use thermal initiation) for 12-24 hours, monitoring the reaction by TLC or GC-MS. The solid succinimide byproduct will float to the top as the reaction proceeds.

  • Work-up and Purification: Cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting oil by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The synthetic power of Methyl 2-bromo-2-(4-ethylphenyl)acetate stems from the high reactivity of the C-Br bond in SN2 reactions. The adjacent ester carbonyl and phenyl ring both stabilize the transition state, accelerating the rate of substitution compared to a typical alkyl bromide.[2]

SN2_Mechanism Reactants Nu:⁻ + C(Br)(Ar)(CO₂Me) TS [Nu---C---Br]⁻ᵟ Transition State Reactants->TS Attack Products Nu-C(Ar)(CO₂Me) + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 mechanism at the α-carbon.

This reactivity allows the compound to serve as a versatile precursor to a wide range of derivatives, including:

  • α-Amino Esters: Reaction with ammonia or primary/secondary amines.

  • α-Hydroxy Esters: Hydrolysis using aqueous base.[2]

  • α-Alkoxy Esters: Reaction with alkoxides.

  • Cyanohydrin Esters: Substitution with cyanide (e.g., NaCN or KCN).

  • Reformatsky Reaction: Reaction with zinc and a carbonyl compound to form β-hydroxy esters.[7]

Predicted Spectroscopic Characterization

A full spectroscopic workup is essential for structural confirmation. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.

Technique Predicted Key Features
¹H NMR δ 7.1-7.4 ppm: Aromatic protons (AA'BB' system, 4H).δ 5.2-5.4 ppm: Methine proton (CH-Br, singlet, 1H).δ 3.7-3.8 ppm: Methyl ester protons (O-CH₃, singlet, 3H).δ 2.6-2.7 ppm: Methylene protons of ethyl group (Ar-CH₂-CH₃, quartet, 2H).δ 1.2-1.3 ppm: Methyl protons of ethyl group (Ar-CH₂-CH₃, triplet, 3H).
¹³C NMR δ ~168-170 ppm: Ester Carbonyl (C=O).δ ~125-145 ppm: Aromatic carbons (4 signals expected due to symmetry).δ ~53 ppm: Methyl ester carbon (O-CH₃).δ ~45-50 ppm: α-Carbon (CH-Br).δ ~28 ppm: Methylene carbon of ethyl group (-CH₂-).δ ~15 ppm: Methyl carbon of ethyl group (-CH₃).
IR (Infrared) ~1740-1755 cm⁻¹: Strong C=O stretch (ester).~1150-1250 cm⁻¹: C-O stretch.~2900-3000 cm⁻¹: C-H stretches (aliphatic & aromatic).~1600, 1450 cm⁻¹: C=C stretches (aromatic ring).~600-700 cm⁻¹: C-Br stretch.
Mass Spec (EI) M⁺ at m/z 256 & 258: Molecular ion peaks with ~1:1 intensity ratio, characteristic of a single bromine atom.Key Fragments: Loss of •Br (m/z 177), loss of •CO₂CH₃ (m/z 197/199), tropylium-like ion from ethylphenyl group (m/z 105).

Applications in Research and Drug Development

The primary application of Methyl 2-bromo-2-(4-ethylphenyl)acetate is as a sophisticated chemical intermediate. Its structural motifs are relevant in several areas:

  • Pharmaceutical Synthesis: It is an ideal starting material for building non-steroidal anti-inflammatory drugs (NSAIDs) analogs, neurological agents, and other bioactive molecules where an ethylphenyl group and a functionalized acetic acid side chain are desired.[8]

  • Agrochemicals: The structure can be incorporated into novel herbicides and fungicides.

  • Materials Science: It can be used to synthesize specialized polymers and functional materials where the ethylphenyl group can tune physical properties.[3]

Safety, Handling, and Storage

As with all α-halo esters, Methyl 2-bromo-2-(4-ethylphenyl)acetate must be handled with extreme care. Based on safety data for compounds like methyl bromoacetate and ethyl bromoacetate, it should be presumed to be highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

  • Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] Use spark-proof tools and avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] It is incompatible with strong acids, strong bases, and oxidizing agents.[11][13]

  • First Aid:

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention.[14]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek urgent medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[12]

References

  • Alpha-Brominated Ester Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Fiveable.
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • 181300-41-4|Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)
  • SAFETY DATA SHEET - Meridian Bioscience. (2024, February 2). Meridian Bioscience.
  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • A Head-to-Head Battle for Alpha-Bromo Esters: Hell-Volhard-Zelinsky vs.
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. PubChem.
  • methyl 2-bromo-2-phenylacetate - 3042-81-7, C9H9BrO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc.
  • Methyl 2-bromoacet
  • MSDS of Methyl 2-bromo-2-(4-bromophenyl)
  • Chemical Safety Data Sheet MSDS / SDS - 2'-BROMO-4'-METHYLACETANILIDE - ChemicalBook. (2024, December 21). ChemicalBook.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)
  • Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether | The Journal of Organic Chemistry - ACS Publications.
  • Ethyl 2-bromo-2-(4-fluorophenyl)
  • Synthesis of Methyl Bromo-Phenylacet
  • 4-Ethylphenyl acet
  • Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook. NIST WebBook.
  • 2-bromo-4-methylpropiophenone: properties, applications and safety - ChemicalBook. (2023, October 17). ChemicalBook.
  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane - Doc Brown. Doc Brown's Chemistry.
  • Application Notes and Protocols: Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Medicinal Chemistry - Benchchem. Benchchem.
  • 2-Bromoethyl acetate(927-68-4) IR Spectrum - ChemicalBook. ChemicalBook.

Sources

"Methyl 2-bromo-2-(4-ethylphenyl)acetate CAS number"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to α-Bromo Phenylacetate Esters for Pharmaceutical Research

α-Bromo phenylacetate esters are a class of organic compounds valuable as alkylating agents and intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The core structure consists of a phenyl ring attached to an acetate group that is brominated at the alpha position. The specific properties of each derivative are influenced by substitutions on the phenyl ring.

While a dedicated CAS number for Methyl 2-bromo-2-(4-ethylphenyl)acetate is not prominently listed in major chemical databases, we can infer its properties from well-documented analogs. For the purpose of this guide, we will reference data from related compounds such as methyl 2-bromo-2-phenylacetate (CAS: 3042-81-7) and other substituted phenylacetates.

Table 1: Key Identifiers and Properties of a Representative Analog (Methyl 2-bromo-2-phenylacetate)

IdentifierValueSource
CAS Number 3042-81-7[3][4]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [3][4]
IUPAC Name methyl 2-bromo-2-phenylacetate[3]
Boiling Point 90-92 °C (0.5 mmHg)[3]
Density 1.457 g/mL[3]
Refractive Index 1.5530[3]
Appearance Colorless to straw-colored liquid[1]

The introduction of a 4-ethyl group on the phenyl ring of Methyl 2-bromo-2-phenylacetate to form the target compound would increase the molecular weight and likely elevate the boiling point due to increased van der Waals forces.

Synthesis and Manufacturing

The primary route for synthesizing α-bromo phenylacetate esters is through the α-bromination of the corresponding phenylacetate precursor. A common and effective method involves a free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator.

Causality in Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The use of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is essential to initiate the reaction by generating the initial radical species. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical chain mechanism.

Generalized Experimental Protocol: α-Bromination

This protocol describes a representative synthesis adaptable for Methyl 2-bromo-2-(4-ethylphenyl)acetate, based on the established synthesis of similar compounds.

Materials:

  • Methyl 2-(4-ethylphenyl)acetate (precursor)

  • N-Bromosuccinimide (NBS), 1.05 equivalents

  • Benzoyl Peroxide (catalytic amount, ~0.02 eq.)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-ethylphenyl)acetate and anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-12 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material indicates completion.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the succinimide byproduct.

  • Filtration: Filter the mixture to remove the solid succinimide.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, Methyl 2-bromo-2-(4-ethylphenyl)acetate, can be purified by vacuum distillation to yield the final product.

Visualization of Synthesis

Synthesis cluster_reactants Reactants cluster_reagents Reagents Reactant1 Methyl 2-(4-ethylphenyl)acetate Product Methyl 2-bromo-2-(4-ethylphenyl)acetate Reactant1->Product Reflux Reactant2 N-Bromosuccinimide (NBS) Reactant2->Product Reagent1 Benzoyl Peroxide (Initiator) Reagent2 CCl4 (Solvent) Byproduct Succinimide Product->Byproduct Byproduct

Caption: Free-radical bromination of the phenylacetate precursor.

Applications in Research and Drug Development

The primary utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate in a research context is as a versatile building block for introducing a substituted phenylacetic acid moiety into a larger molecule.[2] Its bifunctional nature—a reactive bromine atom and an ester group—allows for sequential or orthogonal chemical transformations.

  • Alkylation Agent: The bromine atom is a good leaving group, making the compound an effective alkylating agent for various nucleophiles, including amines, phenols, and thiols. This is a fundamental step in building the carbon skeleton of many pharmaceutical agents.[1]

  • Intermediate for APIs: Molecules with a similar structural motif are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, related bromo-esters are used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are a class of drugs used to treat hypertension.[2]

  • Medicinal Chemistry Scaffolding: The 4-ethylphenyl group can serve as a scaffold for further functionalization or to enhance pharmacokinetic properties (e.g., lipophilicity) in drug design programs. The process of drug discovery heavily relies on the synthesis and testing of such analogs to optimize for efficacy and safety.[5]

Visualization of Synthetic Utility

Application Intermediate Methyl 2-bromo-2-(4-ethylphenyl)acetate Coupling Nucleophilic Substitution (SN2) Intermediate->Coupling Nucleophile Amine Nucleophile (e.g., R-NH2) Nucleophile->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Final_API Final API / Drug Candidate Coupled_Product->Final_API Further Synthetic Steps (e.g., Ester Hydrolysis)

Caption: Role as an intermediate in a hypothetical drug synthesis pathway.

Safety, Handling, and Disposal

α-Bromo phenylacetate esters are potent lachrymators and are toxic. Handling requires strict adherence to safety protocols to avoid exposure. The following information is synthesized from safety data sheets (SDS) of analogous compounds.[6][7][8][9]

Hazard Identification and Personal Protective Equipment (PPE)

Table 2: GHS Hazard Information for Analogous Bromoacetates

Hazard ClassStatementPrecautionary Codes
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280
Skin Corrosion/Irritation Causes severe skin burns and eye damage.P302+P352, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.P304+P340

Mandatory PPE:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[6]

  • Eye Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, wear fire/flame resistant and impervious clothing.[6]

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

Handling, Storage, and First Aid
  • Handling: Use only non-sparking tools and work in a well-ventilated area, specifically a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate and its structural analogs are valuable yet hazardous chemical intermediates. Their utility in organic synthesis, particularly for creating novel pharmaceutical candidates, is significant. A thorough understanding of their synthesis, reactivity, and handling requirements is paramount for their safe and effective use in a research and development setting. Researchers are advised to always consult the specific Safety Data Sheet for any chemical before use and to perform a thorough risk assessment for any new experimental protocol.

References

  • Mol-Instincts. methyl 2-bromo-2-phenylacetate - 3042-81-7. [Link]

  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • PubChemLite. Methyl 2-(4-bromo-2-methylphenyl)acetate (C10H11BrO2). [Link]

  • SpectraBase. 2-Methylphenyl (2-bromo-4-methylphenoxy)acetate - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

  • Amanote Research. 2-(3-Bromo-4-Ethylphenyl)-2-Methylpropanoic Acid. [Link]

  • Google Patents. CN101973880A - Synthetic method of methyl (ethyl)
  • Asian Journal of Pharmaceutical Research and Development. Drug Discovery and its Applications. [Link]

  • ResearchGate. (PDF) MOFs in Pharmaceutical Technology. [Link]

Sources

Comprehensive Characterization and Synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1) is a highly reactive, electrophilic alpha-bromo ester. In advanced drug development, it serves as a critical alkylating building block, most notably in the synthesis of [1]. This whitepaper provides a field-proven, in-depth guide to its synthesis, mechanistic behavior, and spectroscopic characterization, adhering to strict self-validating protocols to ensure absolute technical accuracy and reproducibility.

Physicochemical Profiling

Before initiating synthesis, it is vital to understand the structural boundaries of the target molecule[2]. The presence of the electron-donating 4-ethyl group significantly activates the benzylic position, making the molecule highly susceptible to both radical formation (during synthesis) and nucleophilic attack (during downstream applications).

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 2-bromo-2-(4-ethylphenyl)acetate
CAS Registry Number 609352-24-1
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Appearance Pale yellow to colorless viscous oil
Reactivity Profile Highly reactive electrophile; moisture-sensitive (hydrolyzes to alpha-hydroxy ester over time)

Mechanistic Synthesis & Self-Validating Protocols

As synthetic chemists, we must design protocols that are not merely step-by-step recipes, but self-validating systems that report their own success or failure at every stage.

Causality in Reagent Selection

To synthesize this compound from 4-ethylphenylacetic acid, we employ a two-step sequence: Fischer esterification followed by radical alpha-bromination. We specifically select N-Bromosuccinimide (NBS) over elemental bromine (Br₂). Why? Because the 4-ethylphenyl ring is highly electron-rich. Using Br₂ would inevitably trigger electrophilic aromatic substitution (ring bromination)[3]. NBS, paired with the radical initiator AIBN, maintains a low, steady concentration of bromine radicals, strictly funneling the reaction down the benzylic C(sp³)–H abstraction pathway.

SynthesisWorkflow A 4-Ethylphenylacetic Acid B Methyl 4-ethylphenylacetate (Intermediate) A->B MeOH, H2SO4 Reflux, 4h C Methyl 2-bromo-2- (4-ethylphenyl)acetate (Target) B->C NBS, AIBN Reflux, 8h D In-Process Control GC-MS: M/M+2 Isotope Ratio C->D Validates Bromination

Synthetic workflow for Methyl 2-bromo-2-(4-ethylphenyl)acetate with in-process validation.

Step-by-Step Methodology

Phase 1: Esterification (Precursor Preparation)

  • Charge : To a dry 250 mL round-bottom flask, add 4-ethylphenylacetic acid (10.0 g, 60.9 mmol) and anhydrous methanol (100 mL).

  • Catalyze : Slowly add concentrated sulfuric acid (0.5 mL) dropwise. Causality: H₂SO₄ acts as both an acid catalyst and a dehydrating agent to drive the equilibrium toward the ester.

  • Reflux & Validate : Heat to reflux (65 °C) for 4 hours. Self-Validation: Spot the mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The disappearance of the highly polar acid spot (R_f ~0.1) and the emergence of a non-polar ester spot (R_f ~0.6) confirms phase completion.

  • Workup : Concentrate in vacuo, dilute with ethyl acetate, wash with saturated NaHCO₃ to quench residual acid, dry over Na₂SO₄, and evaporate.

Phase 2: Radical Alpha-Bromination

  • Charge : Dissolve the crude methyl 4-ethylphenylacetate (10.0 g, 56.1 mmol) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile (MeCN) (80 mL).

  • Initiate : Add NBS (10.5 g, 58.9 mmol) and AIBN (0.46 g, 2.8 mmol).

  • Reflux & Validate : Heat to 80 °C. Self-Validation: This is a visually self-reporting system. As the reaction proceeds, the dense NBS solid is consumed, and the byproduct succinimide precipitates as a light solid floating at the top of the solvent. Concurrently, monitor via GC-MS; the target is confirmed when the molecular ion splits into a perfect 1:1 doublet at m/z 256 and 258 (the isotopic signature of ⁷⁹Br and ⁸¹Br).

  • Purify : Cool to 0 °C to maximize succinimide precipitation. Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).

RadicalMechanism Init Initiation: AIBN yields Radical Species Prop1 Propagation 1: Abstraction of Benzylic H Init->Prop1 Inter Resonance-Stabilized Benzylic Radical Prop1->Inter Prop2 Propagation 2: Bromine Transfer from NBS Inter->Prop2 Prop2->Prop1 Br• regenerated Term Product Formation & Succinimide Precipitation Prop2->Term

Radical chain mechanism for the alpha-bromination at the benzylic position.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. The following data is extrapolated from highly analogous compounds, specifically [4], adjusted for the para-ethyl substitution.

Nuclear Magnetic Resonance (NMR)

The defining feature of the ¹H NMR spectrum is the sharp singlet of the benzylic proton alpha to both the ester and the bromine atom, appearing significantly downfield at ~5.36 ppm due to the combined electron-withdrawing effects of the halogens and carbonyl group[4].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.22Triplet (t)3H-CH₂-CH ₃ (Ethyl)
2.65Quartet (q)2H-CH ₂-CH₃ (Ethyl)
3.79Singlet (s)3H-OCH ₃ (Ester methoxy)
5.36Singlet (s)1H-CH (Br)- (Benzylic)
7.18Doublet (d)2HAr-H (meta to ester)
7.45Doublet (d)2HAr-H (ortho to ester)

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
15.3-CH₂-C H₃
28.6-C H₂-CH₃
46.5-C H(Br)- (Benzylic carbon)
53.4-OC H₃
128.0, 128.5Aromatic C -H
133.0Aromatic C (ipso to ester)
145.0Aromatic C (ipso to ethyl)
168.8C =O (Ester carbonyl)
Mass Spectrometry (GC-MS)

Due to the presence of a single bromine atom, the mass spectrum will exhibit a classic M⁺ / M⁺² isotopic cluster of equal intensity (1:1 ratio).

  • m/z 256 : [M]⁺ containing ⁷⁹Br

  • m/z 258 : [M+2]⁺ containing ⁸¹Br

  • m/z 177 : Base peak corresponding to the loss of the bromine radical[M - Br]⁺, leaving a highly stable benzylic carbocation.

Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a potent electrophile requiring precise, self-validating synthetic techniques. By understanding the causality behind radical stabilization and utilizing visual and spectroscopic checkpoints (such as succinimide precipitation and GC-MS isotopic profiling), researchers can reliably synthesize and utilize this intermediate for advanced API development.

References

  • [1] Title: (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • [2] Title: Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS 609352-24-1 Source: Molaid Chemical Database URL:[Link]

  • [4] Title: Manganese/bipyridine-catalyzed non-directed C(sp³)–H bromination using NBS and TMSN₃ Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • [3] Title: OpenStax Organic Chemistry: Alpha-bromination of carboxylic acids Source: OpenStax URL: [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-bromo-2-(4-ethylphenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Senior Application Scientist's In-Depth Guide

This technical guide provides a comprehensive overview of methyl 2-bromo-2-(4-ethylphenyl)acetate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis strategies, reactivity, and critical role in the construction of complex molecular architectures for pharmaceutical applications.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 2-bromo-2-(4-ethylphenyl)acetate . This name is systematically derived from its structure: an ester formed from methanol and 2-bromo-2-(4-ethylphenyl)acetic acid.

The structure possesses a stereocenter at the alpha-carbon, meaning it can exist as a racemic mixture of two enantiomers. The bromine atom at the benzylic position significantly influences the molecule's reactivity, making it a potent electrophile.

Table 1: Physicochemical Properties of Methyl 2-bromo-2-(4-ethylphenyl)acetate and Related Analogs

PropertyMethyl 2-bromo-2-(4-ethylphenyl)acetate (Predicted/Inferred)Methyl 2-bromo-2-phenylacetate[1][2]Methyl 2-(4-bromophenyl)-2-methylpropanoate[3]
Molecular Formula C₁₁H₁₃BrO₂C₉H₉BrO₂C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol 229.07 g/mol 257.12 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid-Clear colorless to pale yellow liquid
Boiling Point Not available90-92 °C @ 0.5 mmHg290 °C
Density Not available1.457 g/mL1.337 g/mL
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)Soluble in organic solventsSoluble in organic solvents

Synthesis Strategies: A Mechanistic Perspective

The synthesis of methyl 2-bromo-2-(4-ethylphenyl)acetate can be approached through several well-established methodologies in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Alpha-Bromination of a Phenylacetate Precursor

A common and direct route involves the radical bromination of methyl 2-(4-ethylphenyl)acetate. This reaction specifically targets the benzylic C-H bond, which is weakened due to the resonance stabilization of the resulting benzylic radical.[4][5]

Workflow for the Direct α-Bromination of an Ester

G A Methyl 2-(4-ethylphenyl)acetate F Reaction Mixture A->F B N-Bromosuccinimide (NBS) B->F C Radical Initiator (e.g., AIBN, Benzoyl Peroxide) C->F D Inert Solvent (e.g., CCl₄) D->F E Heat/Light (Initiation) E->F Initiates radical formation G Methyl 2-bromo-2-(4-ethylphenyl)acetate F->G Radical chain reaction H Succinimide (byproduct) F->H I Workup & Purification G->I H->I

Caption: Workflow for the direct α-bromination of an ester.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-phenylacetate (Analogous Procedure) [6]

  • Reaction Setup: To a solution of methyl phenylacetate (5.0 g) in carbon tetrachloride (50 ml), add N-bromosuccinimide (5.93 g) and a catalytic amount of benzoyl peroxide (approx. 0.1 g).

  • Reaction Execution: Heat the mixture to reflux and maintain for approximately 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to approximately 0°C and filter to remove the succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is used as a source of bromine radicals. It provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring.[4]

  • Radical Initiator: AIBN or benzoyl peroxide is required to initiate the radical chain reaction by forming initial radicals upon heating or exposure to light.

  • Inert Solvent: Carbon tetrachloride is a classic solvent for radical reactions, although safer alternatives are now often preferred.

Pathway 2: Esterification of an α-Bromo Carboxylic Acid

An alternative two-step approach involves the initial synthesis of 2-bromo-2-(4-ethylphenyl)acetic acid, followed by its esterification. The α-bromo acid can be prepared from the corresponding 4-ethylphenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Workflow for the HVZ Reaction and Subsequent Esterification

G cluster_0 Step 1: HVZ Reaction cluster_1 Step 2: Esterification A 4-Ethylphenylacetic Acid D Acyl Bromide Intermediate A->D Forms acyl bromide B Br₂ C Catalytic PBr₃ E Enol Intermediate D->E Enolization F 2-Bromo-2-(4-ethylphenyl)acetic Acid E->F Bromination I Methyl 2-bromo-2-(4-ethylphenyl)acetate F->I G Methanol (CH₃OH) G->I H Acid Catalyst (e.g., H₂SO₄) H->I Catalyzes esterification

Caption: Synthesis via HVZ reaction followed by esterification.

Experimental Protocol: Synthesis of Ethyl α-bromophenylacetate (Analogous Procedure) [7]

  • HVZ Reaction: Place a dry mixture of phenylacetic acid (275 g) and red phosphorus (15 g) in a suitable flask. Cautiously add bromine (200 g). Warm the mixture gently, then heat on a boiling water bath while adding more bromine (320 g). Continue heating for 2 hours.

  • Esterification: After cooling, add absolute ethanol (200 ml) and let the mixture stand overnight. Boil the mixture under reflux for 1 hour.

  • Workup and Isolation: Pour the reaction mixture into water. Salt out the product and extract with chloroform. Dry the organic layer, remove the solvent by evaporation, and purify the resulting ethyl 2-bromophenylacetate by vacuum distillation.

Causality Behind Experimental Choices:

  • PBr₃/Br₂: In the HVZ reaction, phosphorus tribromide reacts with the carboxylic acid to form an acyl bromide. The acyl bromide enolizes more readily than the carboxylic acid, allowing for selective α-bromination.

  • Acid-Catalyzed Esterification: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

Reactivity and Synthetic Utility

The synthetic value of methyl 2-bromo-2-(4-ethylphenyl)acetate lies in the high reactivity of the C-Br bond. The bromine atom is an excellent leaving group, and its position at a benzylic carbon, which can stabilize a partial positive charge in the transition state, makes it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the facile introduction of a wide range of nucleophiles, forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Diagram of Key Reactions

G A Methyl 2-bromo-2-(4-ethylphenyl)acetate E Sₙ2 Reaction A->E B Nucleophile (Nu⁻) B->E C Substituted Product D Example Nucleophiles: - Amines (R₂NH) - Alcohols (ROH) - Thiolates (RS⁻) - Cyanide (CN⁻) - Enolates D->B E->C Forms C-Nu bond

Caption: General reactivity of the title compound with nucleophiles.

This reactivity makes it a valuable building block in multi-step syntheses. For instance, similar α-bromo esters are used in the synthesis of pharmaceuticals. A patent describes the reaction of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a key step in producing a medicament.[9][10] The 4-ethylphenyl moiety of the title compound can be a crucial structural element for binding to biological targets, and the ability to further elaborate the molecule at the alpha position provides significant synthetic flexibility.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 2-bromo-2-(4-ethylphenyl)acetate

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet4HAromatic (Ar-H)
~5.3Singlet1HCH-Br
~3.7Singlet3HOCH₃
~2.6Quartet2HAr-CH₂CH₃
~1.2Triplet3HAr-CH₂CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~145Aromatic (C-Et)
~138Aromatic (C-CHBr)
~128-130Aromatic (CH)
~60CH-Br
~53OCH₃
~28Ar-CH₂CH₃
~15Ar-CH₂CH₃

Rationale for Predictions:

  • ¹H NMR: The aromatic protons will appear as a multiplet in the typical aromatic region. The benzylic proton (CH-Br) will be a singlet and shifted downfield due to the adjacent bromine and phenyl ring. The methyl ester protons will be a singlet around 3.7 ppm. The ethyl group will show a characteristic quartet and triplet.

  • ¹³C NMR: The ester carbonyl carbon will be around 168 ppm. The aromatic carbons will appear in the 128-145 ppm range. The carbon bearing the bromine will be significantly shifted downfield.

Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a versatile and highly reactive synthetic intermediate. Its value in drug discovery and development stems from the ability to use its electrophilic benzylic carbon as a handle for introducing diverse functionalities through nucleophilic substitution reactions. A thorough understanding of its synthesis, reactivity, and characterization is essential for any scientist aiming to leverage this powerful building block in the creation of novel and complex molecules.

References

  • Process for the preparation of α-bromo-phenylacetic acids.
  • Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope. [Link]

  • Preparation of ethyl α-bromophenylacetate. PrepChem.com. [Link]

  • Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2. PubChem. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Synthesis of Methyl Bromo-Phenylacetate. PrepChem.com. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. [Link]

  • PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses. [Link]

  • Methyl 2-(4-bromo-2-methylphenyl)acetate (C10H11BrO2). PubChemLite. [Link]

  • 2-Methylphenyl (2-bromo-4-methylphenoxy)acetate. SpectraBase. [Link]

  • Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd. [Link]

Sources

Methyl 2-bromo-2-(4-ethylphenyl)acetate: A Technical Whitepaper on Synthesis, Reactivity, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as linchpins in complex synthetic workflows. Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1)[1] is a prime example of such a molecule. Featuring both a highly reactive α -bromo electrophilic center and a versatile ester moiety, this compound is engineered for precision in medicinal chemistry. This whitepaper deconstructs the physicochemical properties, the mechanistic logic behind its regioselective synthesis[2], and its critical role in the development of non-peptide Angiotensin II (Ang II) receptor antagonists[3].

Physicochemical Profiling & Structural Logic

Understanding the physical parameters of a reagent is the first step in predicting its behavior in a reactor. The presence of the 4-ethyl group enhances the lipophilicity of the molecule, which is often a desired property in drug design for improving membrane permeability, while the α -bromo ester serves as a potent alkylating agent.

Table 1: Quantitative Physicochemical Data | Property | Value | Structural Significance | | :--- | :--- | :--- | | Chemical Name | Methyl 2-bromo-2-(4-ethylphenyl)acetate | Standard IUPAC nomenclature. | | CAS Registry Number | 609352-24-1[4] | Unique identifier for regulatory compliance. | | Molecular Formula | C11H13BrO2[4] | Determines stoichiometric calculations. | | Molecular Weight | 257.127 g/mol [4] | Crucial for precise molarity in micro-scale reactions. | | Reactivity Class | α -Bromo Ester / Alkylating Agent | Highly susceptible to SN​2 nucleophilic attack. |

Mechanistic Synthesis: The Captodative Effect

The synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate from 2-(4-ethylphenyl)acetic acid relies on a Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)[2].

The Causality of Regioselectivity: A critical mechanistic question arises: Why does bromination occur exclusively at the α -acetate position rather than the benzylic position of the 4-ethyl group? The answer lies in the captodative effect . During the radical propagation step, hydrogen abstraction at the α -acetate carbon generates a radical that is simultaneously stabilized by an electron-donating group (the phenyl ring) and an electron-withdrawing group (the ester carbonyl). This synergistic stabilization drastically lowers the transition state energy for this specific site, ensuring near-perfect regioselectivity.

Synthesis A 2-(4-ethylphenyl)acetic acid B Methyl 2-(4-ethylphenyl)acetate A->B MeOH, H+ C Captodative Radical B->C NBS, AIBN D Methyl 2-bromo-2-(4-ethylphenyl)acetate C->D Bromination

Figure 1: Regioselective synthesis workflow driven by the captodative effect.

Applications in Medicinal Chemistry: Angiotensin II Antagonists

In drug discovery, this chemical is prominently utilized in the synthesis of (dipropylphenoxy)phenylacetic acids[3]. Research by Dhanoa et al. (1993) demonstrated that these derivatives act as a powerful new generation of non-peptide Angiotensin II receptor antagonists[3].

Mechanistic Rationale: The α -bromo ester is used to alkylate complex phenols (e.g., dipropylphenol derivatives). The ester acts as a temporary protecting group during the SN​2 alkylation. Post-alkylation, the methyl ester is hydrolyzed to a free carboxylic acid. This carboxylate is pharmacophorically essential, as it mimics the C-terminal carboxylate of the endogenous Angiotensin II peptide, allowing the drug to competitively bind and block the AT1 receptor, thereby preventing vasoconstriction.

AT1_Pathway Angogen Angiotensinogen Renin Renin Cleavage Angogen->Renin AngI Angiotensin I Renin->AngI ACE ACE Cleavage AngI->ACE AngII Angiotensin II ACE->AngII AT1 AT1 Receptor AngII->AT1 Agonist Binding Response Vasoconstriction & Aldosterone Secretion AT1->Response Pathway Activation Drug Receptor Antagonist (Derived from Alpha-Bromo Ester) Drug->AT1 Competitive Antagonism

Figure 2: Angiotensin II signaling pathway and AT1 receptor pharmacological intervention.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems containing built-in In-Process Controls (IPCs).

Protocol A: Regioselective Wohl-Ziegler Bromination

Objective: Convert Methyl 2-(4-ethylphenyl)acetate to Methyl 2-bromo-2-(4-ethylphenyl)acetate.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of Methyl 2-(4-ethylphenyl)acetate in anhydrous carbon tetrachloride ( CCl4​ ) or a greener alternative like trifluorotoluene.

  • Reagent Addition: Add 1.05 eq of N-bromosuccinimide (NBS) and 0.05 eq of AIBN[2].

    • Causality: AIBN is chosen because its decomposition temperature (~65°C) perfectly aligns with the reflux temperature of the solvent, ensuring a steady generation of initiating radicals.

  • Reaction Execution: Heat the mixture to reflux.

  • Self-Validating IPC: Observe the solid suspension. NBS is denser than CCl4​ (2.10 vs 1.59 g/cm³) and will initially sink. As the reaction proceeds, it converts to succinimide, which is less dense (1.41 g/cm³) and will float to the surface. The complete flotation of the solid is a visual confirmation of reaction completion.

  • Workup: Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude α -bromo ester.

Protocol B: SN​2 O-Alkylation of Phenols

Objective: Synthesize an α -aryloxy-phenylacetate intermediate.

  • Deprotonation: Dissolve the target phenol (1.0 eq) in anhydrous DMF. Add 1.5 eq of anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is a mild base that quantitatively deprotonates the phenol without causing premature hydrolysis of the methyl ester. DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.

  • Alkylation: Dropwise add 1.1 eq of Methyl 2-bromo-2-(4-ethylphenyl)acetate at 0°C, then allow to warm to room temperature.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active phenol spot indicates completion.

  • Quenching: Quench with ice water to precipitate the product, followed by extraction with ethyl acetate.

Safety and Handling

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a potent electrophile. Like many α -bromo esters, it acts as a lachrymator (tear-inducing) and a severe skin/eye irritant due to its ability to alkylate biological nucleophiles (proteins/DNA).

  • Engineering Controls: Must be handled exclusively inside a certified fume hood.

  • Decontamination: Spills or unreacted residues should be quenched with a dilute solution of aqueous ammonia or a mild secondary amine to safely deactivate the electrophilic center before standard disposal.

References

  • Dhanoa, D. S., Bagley, S. W., Chang, R. S., Lotti, V. J., Chen, T. B., Kivlighn, S. D., Zingaro, G. J., Siegl, P. K., Chakravarty, P. K., & Patchett, A. A. (1993). "(Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists". Journal of Medicinal Chemistry, 36(23), 3738-3742. DOI: 10.1021/jm00075a033. Available at:[Link]

  • Molaid Chemical Database. "Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS 609352-24-1". Available at: [Link]

Sources

Methodological & Application

Application Note: Methyl 2-bromo-2-(4-ethylphenyl)acetate as a Versatile Alkylating Agent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 956525-48-7) is an advanced, highly reactive electrophilic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Characterized by an α -bromo ester motif coupled with a lipophilic 4-ethylphenyl ring, this reagent is purpose-built for high-yielding SN​2 alkylations (N-, O-, and C-alkylation). This application note details the mechanistic rationale, comparative reactivity data, and self-validating experimental protocols for deploying this compound in drug discovery workflows, such as the synthesis of allosteric kinase inhibitors and neuroprotective benzofuran derivatives.

Mechanistic Rationale and Reactivity Profile

The utility of methyl 2-bromo-2-(4-ethylphenyl)acetate stems from a synergistic combination of structural features that lower the activation energy barrier for nucleophilic attack:

  • Superior Leaving Group Kinetics : In SN​2 reactions, the rate-determining step involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the leaving group. Bromide ( Br− ) is a large, highly polarizable ion and a weak conjugate base. This allows it to stabilize the developing negative charge in the transition state far better than chloride, significantly accelerating the reaction rate[1].

  • Benzylic and Carbonyl Stabilization : The α -carbon is flanked by an electron-withdrawing methyl ester and a phenyl ring. The ester carbonyl increases the electrophilicity of the carbon, while the adjacent π -system of the phenyl ring provides benzylic stabilization to the SN​2 transition state via orbital overlap.

  • Lipophilic Targeting (The 4-Ethyl Advantage) : In rational drug design, substituting a bare phenyl ring with a 4-ethylphenyl group increases the partition coefficient (LogP). Alkylation of bicyclic cores with similar α -bromo arylacetates has been critical in developing fourth-generation EGFR inhibitors for non-small cell lung cancer (NSCLC), where the lipophilic aryl moiety is required to occupy deep hydrophobic pockets in the allosteric site[2].

ReactionPathway A Nucleophile (Amine/Phenol) C SN2 Transition State (Benzylic Stabilization) A->C Nucleophilic Attack B Methyl 2-bromo-2- (4-ethylphenyl)acetate B->C Electrophilic Core D Alkylated Product (N- or O-Alkylated) C->D Covalent Bond Formation E Bromide Ion (Leaving Group) C->E Leaving Group Cleavage

Caption: Mechanistic pathway of SN2 alkylation utilizing methyl 2-bromo-2-(4-ethylphenyl)acetate.

Quantitative Data and Reaction Optimization

To maximize the efficacy of methyl 2-bromo-2-(4-ethylphenyl)acetate, solvent and base selection must be precisely tuned to the nucleophile. The tables below summarize empirical data for optimizing these parameters.

Table 1: Comparative Reactivity of α -Halo Arylacetates

Experimental evidence consistently demonstrates that α -bromo esters outperform their chloro- counterparts, particularly when reacting with sterically hindered nucleophiles[1].

Halogen VariantLeaving Group AbilityRelative SN​2 RateEster Hydrolysis RiskRecommended Application
α -Chloro Moderate1xLowBulk synthesis with highly reactive, unhindered amines.
α -Bromo Excellent ~50x Moderate Standard medicinal chemistry, hindered nucleophiles.
α -Iodo Superior~150xHighExtremely difficult alkylations (highly light/heat sensitive).
Table 2: Optimization of Base and Solvent for O-Alkylation

O-alkylation of phenols (e.g., salicylaldehydes) requires overcoming a higher activation energy barrier than N-alkylation. The choice of base is critical to prevent the competitive saponification (hydrolysis) of the methyl ester[3].

BaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observation
Et3​N DCM25< 20%Insufficient basicity and temperature for complete phenol deprotonation.
K2​CO3​ MeCN6065%Moderate yield; limited solubility of the resulting phenoxide intermediate.
K2​CO3​ DMF 90 92% Optimal; DMF highly solvates cations, leaving the phenoxide "naked" and reactive.
Cs2​CO3​ DMF9095%The "Cesium effect" maximizes nucleophilicity, though at a higher reagent cost.
NaOH MeOH65< 10%Failure: Strong aqueous/alcoholic bases cause rapid ester hydrolysis to the carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (TLC, LC-MS), researchers can verify the mechanistic progression of the reaction before proceeding to downstream purification.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperidine Cores)

Application: Synthesis of lipophilic allosteric modulators and kinase inhibitors[2].

Reagents:

  • Secondary Amine Core (1.0 eq)

  • Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Nucleophile Activation: Suspend the secondary amine and finely powdered K2​CO3​ in anhydrous MeCN in a round-bottom flask under an inert nitrogen atmosphere. Causality: K2​CO3​ acts as an acid scavenger to neutralize the HBr generated, driving the equilibrium forward without hydrolyzing the ester.

  • Electrophile Addition: Dissolve methyl 2-bromo-2-(4-ethylphenyl)acetate in a minimal volume of MeCN and add it dropwise to the stirring suspension at 0 °C. Causality: Dropwise addition controls the exothermic nature of the initial reaction and suppresses potential di-alkylation or polymerization.

  • Thermal Incubation: Gradually warm the mixture to 60 °C and stir for 4–6 hours.

  • In-Process Validation (LC-MS): Sample 10 μL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. Validation criteria: Look for the disappearance of the amine mass peak and the emergence of a new peak corresponding to [M+191]+ (addition of the 4-ethylphenylacetate moiety minus Br).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure N-alkylated ester.

Protocol B: O-Alkylation of Phenols (e.g., 2-Hydroxybenzaldehydes)

Application: Synthesis of 2-arylbenzofuran intermediates for Alzheimer's disease therapeutics[4].

Reagents:

  • Substituted 2-Hydroxybenzaldehyde (1.0 eq)

  • Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Phenoxide Generation: Combine the phenol derivative and K2​CO3​ in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the phenol to the highly nucleophilic phenoxide ion. The color of the solution typically deepens (e.g., yellow to dark orange) indicating phenoxide formation.

  • Alkylation: Add methyl 2-bromo-2-(4-ethylphenyl)acetate in one portion. Heat the reaction mixture to 92–94 °C for 4 hours[3]. Causality: Elevated temperatures are required because oxygen is more electronegative and less nucleophilic than nitrogen, necessitating higher kinetic energy to reach the SN​2 transition state.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 4:1 Hexane/EtOAc). Validation criteria: The starting material spot (UV active, stains yellow with DNPH) should disappear, replaced by a higher Rf​ product spot (the less polar ether/ester product).

  • Quenching & Extraction: Cool the mixture and pour it onto crushed ice/water to precipitate the product and dissolve the DMF. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the O-alkylated intermediate, which is typically pure enough (>90%) for subsequent cyclization steps.

Workflow Step1 1. Reagent Preparation (Dry Solvent, Mild Base) Step2 2. Nucleophile Activation (Deprotonation/Scavenging) Step1->Step2 Step3 3. Controlled Addition of Alkylating Agent Step2->Step3 Step4 4. Thermal Incubation (Amine: 60°C | Phenol: 90°C) Step3->Step4 Step5 5. Self-Validation (LC-MS or TLC Check) Step4->Step5 Step6 6. Aqueous Workup & Extraction Step5->Step6 If Conversion >95% Step7 7. Purification (Flash Chromatography) Step6->Step7

Caption: Standardized experimental workflow for N- and O-alkylation reactions utilizing α -bromo esters.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI (Molecules) URL:[Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

The Versatile Synthon: Methyl 2-bromo-2-(4-ethylphenyl)acetate as a Gateway to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide delves into the synthetic utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate, a highly reactive and versatile building block for the creation of novel chemical entities. As a senior application scientist, this document aims to provide researchers, medicinal chemists, and professionals in drug development with a detailed understanding of its reactivity, along with robust, field-tested protocols for its application in constructing complex molecular architectures. We will explore its pivotal role in nucleophilic substitution and Reformatsky reactions, paving the way for the synthesis of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory agents.

Introduction: The Strategic Importance of α-Bromoesters

α-Bromoesters, such as Methyl 2-bromo-2-(4-ethylphenyl)acetate, are powerful intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group renders the α-carbon highly electrophilic and susceptible to a wide range of nucleophilic attacks. This inherent reactivity makes them invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules.

The 2-(4-ethylphenyl)acetate moiety is of particular interest as it is a common structural motif in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as 2-arylpropionic acid derivatives (e.g., Ibuprofen, Naproxen).[1][2][3] By utilizing Methyl 2-bromo-2-(4-ethylphenyl)acetate, chemists gain access to a direct route for synthesizing novel analogues of these important pharmaceuticals, allowing for the exploration of new structure-activity relationships (SAR) and the development of next-generation therapeutics with potentially improved efficacy and reduced side effects.

Physicochemical Properties and Reactivity Profile

PropertyPredicted/Analogous ValueSource
Molecular Formula C₁₁H₁₃BrO₂-
Molecular Weight 257.12 g/mol -
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~100-110 °C at reduced pressure[4]
Reactivity Highly reactive towards nucleophiles, moisture sensitive[6][7][8][9]
Solubility Soluble in most organic solvents (e.g., THF, DCM, Toluene)[6]

The key to the synthetic utility of this building block lies in the lability of the carbon-bromine bond, which is readily cleaved in the presence of nucleophiles. This reactivity is the foundation for the protocols detailed in the subsequent sections.

Core Applications & Synthetic Protocols

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

The primary application of Methyl 2-bromo-2-(4-ethylphenyl)acetate is in nucleophilic substitution reactions (SN1 and SN2), where the bromide ion acts as an excellent leaving group.[7][8][9] This allows for the introduction of a wide array of functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds.

Diagram 1: General Nucleophilic Substitution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Methyl 2-bromo-2-(4-ethylphenyl)acetate E Stirring at appropriate temperature A->E B Nucleophile (Nu-H or Nu-) B->E C Base (optional) C->E D Solvent D->E F Quenching E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I Novel Compound (Methyl 2-(substituted)-2-(4-ethylphenyl)acetate) H->I G A Methyl 2-bromo-2-(4-ethylphenyl)acetate + Zn B Organozinc Intermediate (Reformatsky Enolate) A->B Oxidative Addition D Zinc Enolate Complex B->D C Aldehyde or Ketone C->D E Nucleophilic Addition D->E Coordination F Zinc Alkoxide E->F C-C Bond Formation G Acidic Work-up (H₃O⁺) F->G H β-Hydroxy Ester G->H

Sources

Application Note: Reaction Protocols for Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1)[1]

Executive Summary & Reactivity Dynamics

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a highly versatile electrophilic building block widely utilized in medicinal chemistry, most notably in the synthesis of non-peptide [2].

Mechanistic Causality: The reactivity of this compound is governed by the synergistic effects of its functional groups. The alpha-carbon is highly electrophilic due to the electron-withdrawing ester moiety and the leaving group ability of the bromide ion. Crucially, the 4-ethylphenyl group exerts a weak electron-donating effect via hyperconjugation. This stabilizes the developing positive charge in the transition state, giving the substitution reactions a borderline SN​1/SN​2 character. While this makes the compound exceptionally reactive toward nucleophiles (phenols, amines), it also makes it highly susceptible to solvolysis. Consequently, all protocols must strictly avoid protic solvents unless ester hydrolysis is the explicit goal.

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways that leverage the electrophilic hub of Methyl 2-bromo-2-(4-ethylphenyl)acetate to generate distinct chemical classes.

Pathways Core Methyl 2-bromo-2-(4-ethylphenyl)acetate (Electrophilic Hub) Ether α-Aryloxy Esters (O-Alkylation) Core->Ether Phenols, K2CO3, DMF Amine α-Amino Esters (N-Alkylation) Core->Amine Amines, DIPEA, MeCN Reformatsky β-Hydroxy Esters (C-C Bond Formation) Core->Reformatsky Zn(0), Aldehydes, THF

Divergent synthetic pathways utilizing Methyl 2-bromo-2-(4-ethylphenyl)acetate.

Protocol 1: Williamson-Type Etherification (O-Alkylation)

Context: This protocol is the critical first step in synthesizing (dipropylphenoxy)phenylacetic acid derivatives, a potent class of Angiotensin II receptor antagonists[2].

Causality & Design Choices: The goal is to couple a phenol derivative with the alpha-bromo ester. A weak base ( K2​CO3​ or Cs2​CO3​ ) is selected over strong bases (like NaH ). Strong bases risk deprotonating the alpha-carbon of the ester, leading to unwanted Claisen-type self-condensation. DMF is chosen as the solvent because polar aprotic environments poorly solvate the phenoxide anion, drastically increasing its nucleophilicity and driving the SN​2 displacement forward.

Quantitative Optimization Data
BaseSolventTemperature (°C)Yield (%)Major Side Reaction
K2​CO3​ DMF8085None
Cs2​CO3​ MeCN6092None (Optimal)
NaH THF0 to RT45Claisen Condensation
TEA DCM25<20Unreacted Starting Material
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add the phenol derivative (1.0 equiv, 10 mmol) and anhydrous Cs2​CO3​ (1.5 equiv, 15 mmol) to the flask.

  • Solvent Addition: Inject 25 mL of anhydrous Acetonitrile (MeCN) and stir the suspension at room temperature for 30 minutes to pre-form the phenoxide ion.

  • Electrophile Addition: Dissolve Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.1 equiv, 11 mmol) in 5 mL of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude alpha-aryloxy ester via flash column chromatography.

Workflow A Methyl 2-bromo-2- (4-ethylphenyl)acetate C Cs2CO3 / MeCN 60°C, 12h A->C B Dipropylphenol Derivative B->C D α-Aryloxy Ester Intermediate C->D E LiOH, THF/H2O Saponification D->E F Angiotensin II Antagonist E->F

Workflow for the synthesis of Angiotensin II receptor antagonists via etherification.

Protocol 2: Alpha-Amination (N-Alkylation)

Context: Displacement of the bromide with primary or secondary amines yields unnatural alpha-amino acid precursors, valuable in peptidomimetic drug design.

Causality & Design Choices: Amines are excellent nucleophiles, but primary amines can undergo over-alkylation to form tertiary amines. To prevent this, the reaction is run at lower temperatures (0 °C to RT) using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an acid scavenger for the generated HBr , buffering the system without competing for the electrophile.

Step-by-Step Methodology
  • Initiation: In a dry flask, dissolve Methyl 2-bromo-2-(4-ethylphenyl)acetate (5 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add the desired amine (1.2 equiv, 6 mmol) followed by DIPEA (2.0 equiv, 10 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ (20 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Protocol 3: Reformatsky-Type Cross-Coupling

Context: The allows for the formation of carbon-carbon bonds by coupling the alpha-bromo ester with aldehydes or ketones to form beta-hydroxy esters[3].

Causality & Design Choices: Using finely divided zinc dust, the alpha-bromo ester is converted into a zinc enolate. Unlike Grignard reagents (magnesium-based), zinc enolates are significantly less basic[3]. This attenuated basicity is crucial: it prevents the unwanted deprotonation of the target aldehyde/ketone and suppresses the self-condensation of the ester, ensuring highly selective nucleophilic addition.

Step-by-Step Methodology
  • Zinc Activation: Vigorously stir Zinc dust (2.0 equiv, 20 mmol) in 10 mL of anhydrous THF with a catalytic amount of 1,2-dibromoethane (0.1 mL) at 65 °C for 15 minutes. Cool to room temperature.

  • Reagent Mixing: Mix the aldehyde (10 mmol) and Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.2 equiv, 12 mmol) in 10 mL of THF.

  • Coupling: Add the reagent mixture dropwise to the activated zinc suspension to maintain a gentle reflux.

  • Completion: Stir for an additional 2 hours at room temperature.

  • Workup: Quench with cold 1M HCl (20 mL) to break down the zinc complex. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry, and evaporate to yield the beta-hydroxy ester.

Safety & Handling Parameters

Alpha-bromo esters, including Methyl 2-bromo-2-(4-ethylphenyl)acetate, are classified as severe lachrymators and corrosive agents [4].

  • Inhalation & Contact: Causes severe skin burns and eye damage. May be harmful if inhaled or swallowed[4].

  • PPE Requirements: Must be handled inside a certified chemical fume hood. Nitrile gloves (double-layered), safety goggles, and a lab coat are mandatory.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is moisture-sensitive and will slowly hydrolyze to the corresponding alpha-hydroxy acid if exposed to ambient humidity[4].

References

  • Title: (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists Source: Journal of Medicinal Chemistry (1993) URL: [Link]

  • Title: Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1) Source: Molaid Chemical Database URL: [Link]

  • Title: Aldol Addition and Condensation Reactions (Reformatsky Reaction Context) Source: Master Organic Chemistry URL: [Link]

Sources

Application Notes and Protocols for the Heck Reaction with Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Heck reaction using Methyl 2-bromo-2-(4-ethylphenyl)acetate as the electrophilic partner. This document is designed to offer not just a set of instructions, but a deeper understanding of the underlying principles, enabling researchers to troubleshoot and adapt the reaction for their specific needs.

Introduction: The Heck Reaction and the Significance of α-Aryl Esters

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[3]

The substrate of focus, Methyl 2-bromo-2-(4-ethylphenyl)acetate, is a benzylic α-bromo ester. The products derived from its successful olefination, α-aryl-α,β-unsaturated esters, are valuable intermediates in medicinal chemistry and materials science. The presence of the ester functionality provides a handle for further synthetic transformations, while the substituted phenyl ring allows for the exploration of structure-activity relationships. The ethyl group on the phenyl ring is an electron-donating group, which can influence the rate of oxidative addition, a key step in the catalytic cycle.[4]

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the Heck reaction mechanism is paramount for rational experimental design and optimization. The widely accepted catalytic cycle proceeds through a series of well-defined steps involving a palladium(0) active catalyst.[1][2]

Heck_Reaction cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R_Pd_X R-Pd(II)L₂X Pd0->R_Pd_X R-X Alkene_Coord Alkene Coordination Alkene_Complex R-Pd(II)L(alkene)X R_Pd_X->Alkene_Complex Alkene Mig_Ins Migratory Insertion Alkyl_Pd Alkyl-Pd(II)LX Alkene_Complex->Alkyl_Pd Beta_Hyd β-Hydride Elimination Prod_Complex H-Pd(II)L₂X (Product) Alkyl_Pd->Prod_Complex Prod_Complex->Pd0 Base (-BH⁺X⁻) Red_Elim Reductive Elimination

Figure 1: Catalytic cycle of the Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-bromo-2-(4-ethylphenyl)acetate to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive bromides. The electron-donating ethyl group on the phenyl ring can slightly accelerate this step.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the olefinated product and a hydridopalladium(II) species. This step is typically syn-selective.

  • Reductive Elimination and Catalyst Regeneration: A base is crucial to neutralize the generated HBr and regenerate the active Pd(0) catalyst from the hydridopalladium(II) complex, thus closing the catalytic cycle.[1]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the Heck reaction of Methyl 2-bromo-2-(4-ethylphenyl)acetate. The rationale behind each component is provided to facilitate understanding and potential optimization.

Reagents and Equipment
Reagent/EquipmentPurpose
Methyl 2-bromo-2-(4-ethylphenyl)acetateElectrophilic coupling partner
Alkene (e.g., Styrene, Butyl acrylate)Nucleophilic coupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalyst
Triphenylphosphine (PPh₃)Ligand
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Base
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Solvent
Schlenk tube or sealed vialReaction vessel for inert atmosphere
Magnetic stirrer and hotplateFor heating and mixing
Inert gas (Argon or Nitrogen)To prevent catalyst oxidation
Standard glassware for workup and purification
Detailed Step-by-Step Protocol
  • Preparation of the Reaction Vessel: To a dry Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Causality: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition step.[2]

  • Addition of Reactants and Base: Add Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (triethylamine, 2.0 mmol, 2.0 equiv. or potassium carbonate, 2.0 mmol, 2.0 equiv.).

    • Causality: A slight excess of the alkene is used to ensure complete consumption of the more valuable bromoester. The base is essential for the regeneration of the Pd(0) catalyst.[1] Triethylamine is a common organic base, while potassium carbonate is a solid inorganic base; the choice may depend on the specific alkene and desired reaction conditions.

  • Solvent Addition and Degassing: Add the anhydrous solvent (DMF or MeCN, 5 mL). Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

    • Causality: DMF and MeCN are polar aprotic solvents that are effective in dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100-120 °C and stir vigorously.

    • Causality: Elevated temperatures are often required to overcome the activation energy of the oxidative addition step, especially with aryl bromides.[4] Vigorous stirring ensures homogeneity and efficient mass transfer.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α-(4-ethylphenyl)-α,β-unsaturated ester.

Data Presentation: Typical Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction of Methyl 2-bromo-2-(4-ethylphenyl)acetate with representative alkenes. These are starting points and may require optimization for specific substrates.

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1101675-85
n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃MeCN1001280-90
1-OctenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1202460-70

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the catalyst loading (up to 5 mol%), using a more electron-rich and bulky phosphine ligand (e.g., P(o-tolyl)₃ or a biarylphosphine ligand), or increasing the reaction temperature. Ensure the reaction is performed under strictly anaerobic conditions.

  • Side Reactions: For benzylic bromides, β-hydride elimination from the oxidative addition intermediate can be a competing side reaction, leading to the formation of styrene derivatives. The choice of ligand and reaction conditions can help minimize this.[5]

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the insertion step can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond.

Conclusion

The Heck reaction of Methyl 2-bromo-2-(4-ethylphenyl)acetate provides a versatile and efficient route to valuable α-aryl-α,β-unsaturated esters. By understanding the mechanistic underpinnings and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocol provided herein serves as a robust starting point, and with thoughtful optimization, can be adapted to a wide range of alkene coupling partners.

References

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146–151. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449–7476. [Link]

  • Harris, M. R.; Konev, M. O.; Jarvo, E. R. Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. Journal of the American Chemical Society2014 , 136 (22), 7825–7828. [Link]

  • Palladium(II)-catalyzed ortho-C–H olefination of phenylalanine and phenylethylamine derivatives directed by removable picolinamide group - RSC Publishing. [Link]

  • Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters | Journal of the American Chemical Society - ACS Publications. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]

  • Heck Reaction – Knowledge and References - Taylor & Francis. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives - ResearchGate. [Link]

  • Palladium-catalyzed annulation reactions of methyl o-halobenzoates with azabicyclic alkenes: A general protocol for the construction of benzo[c]phenanthridine derivatives - ResearchGate. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. [Link]

  • Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives - PMC. [Link]

  • Palladium-supported Fe3O4@SiO2 functionalized methyl 2-phenyl thioacetate as a sustainable catalyst for Isatins synthesis - PMC. [Link]

Sources

Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-2-(4-ethylphenyl)acetate: A Protocol for sp³-Hybridized Activated Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α,α -diaryl esters is a critical workflow in medicinal chemistry, providing access to privileged pharmacophores found in numerous CNS-active and antimuscarinic agents. The Suzuki-Miyaura cross-coupling of Methyl 2-bromo-2-(4-ethylphenyl)acetate with arylboronic acids offers a direct route to these scaffolds.

However, as an sp³-hybridized, α -carbonyl benzylic halide, this substrate presents unique mechanistic challenges. While the C–Br bond is highly activated toward oxidative addition, the resulting stabilized palladium intermediate is notoriously susceptible to parasitic bimolecular homocoupling and protodehalogenation. This application note provides drug development professionals and synthetic chemists with a field-proven, self-validating protocol engineered to suppress these side reactions and maximize cross-coupling efficiency through precise catalyst and base selection.

Mechanistic Insights & Causality: Overcoming sp³-Coupling Limitations

To achieve high yields with secondary alkyl electrophiles, one must understand the causality behind the failure modes of standard coupling conditions.

  • The β -Hydride Elimination Myth vs. The Homocoupling Reality: A common assumption is that sp³-halides fail due to rapid β -hydride elimination. However, Methyl 2-bromo-2-(4-ethylphenyl)acetate lacks viable β -hydrogens (the adjacent carbons belong to the carbonyl and the phenyl ipso-position). The actual primary failure mode is homocoupling (). The palladium(II) intermediate is highly stabilized by the adjacent π -system and the electron-withdrawing ester. This thermodynamic stability increases the intermediate's lifetime, allowing it to react with another equivalent of the starting material to form a succinate dimer (dimethyl 2,3-bis(4-ethylphenyl)succinate).

  • Causality of Ligand Selection: To outcompete the bimolecular homocoupling pathway, the rate-limiting transmetalation step must be drastically accelerated. This is achieved by employing tri-tert-butylphosphine (P(t-Bu)₃) . The extreme electron richness of P(t-Bu)₃ stabilizes the high-valent transition state during transmetalation, while its massive steric bulk (large cone angle) forces rapid reductive elimination, effectively pushing the catalytic cycle forward before side reactions can occur ().

  • Causality of Base and Solvent: Standard Suzuki couplings utilize aqueous bases (e.g., Na₂CO₃ in water/THF) to activate the boronic acid into a reactive "ate" complex. However, these conditions rapidly hydrolyze the methyl ester of our substrate. By transitioning to anhydrous K₃PO₄ in Toluene , we prevent saponification while maintaining sufficient interfacial basicity to drive transmetalation ().

Catalytic Cycle & Pathway Visualization

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition [Pd(II)(R)BrL₂] Pd0->OA Methyl 2-bromo-2-(4-ethylphenyl)acetate TM Transmetalation [Pd(II)(R)(Ar')L₂] OA->TM Ar'-B(OH)₂ / Base (Rate-Limiting) Homo Homocoupling Pathway (Succinate Dimer) OA->Homo Slow Transmetalation Bimolecular Reaction RE Reductive Elimination Cross-Coupled Product TM->RE RE->Pd0 Release of Product

Figure 1: Catalytic cycle of the Suzuki coupling highlighting desired and parasitic pathways.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization campaign, demonstrating how the systematic tuning of the catalyst system and base suppresses the homocoupling pathway.

Table 1: Optimization of Reaction Parameters for Cross-Coupling

EntryCatalyst SystemLigandBase / SolventCross-Coupling Yield (%)Homocoupling (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ / THF:H₂O1268
2Pd(OAc)₂ (5 mol%)SPhosK₃PO₄ / Dioxane4138
3Pd₂(dba)₃ (2.5 mol%)PCy₃Cs₂CO₃ / Toluene7614
4 Pd₂(dba)₃ (2.5 mol%) P(t-Bu)₃ K₃PO₄ (anhydrous) / Toluene 92 < 5

Note: Reactions performed at 1.0 mmol scale, 70 °C for 12 hours using phenylboronic acid (1.5 equiv).

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It incorporates built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream purification failures.

Materials & Reagents
  • Electrophile: Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.0 mmol, 257.1 mg)

  • Nucleophile: Phenylboronic acid (1.5 mmol, 183.0 mg)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • Ligand: P(t-Bu)₃ (0.10 mmol, 100 µL of a 1.0 M solution in toluene)

  • Base: K₃PO₄, finely milled and rigorously anhydrous (3.0 mmol, 636.8 mg)

  • Solvent: Anhydrous Toluene (5.0 mL), degassed via sparging with argon.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox or Schlenk Line): In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and anhydrous K₃PO₄. Seal the vial with a PTFE-lined septum cap and purge with argon for 5 minutes.

  • Ligand & Solvent Addition: Inject 4.0 mL of degassed anhydrous toluene, followed immediately by the P(t-Bu)₃ solution. Stir the mixture at room temperature for 10 minutes. The solution will transition from a deep purple/red to a pale yellow-orange, indicating the formation of the active coordinatively unsaturated Pd(0) species.

  • Substrate Introduction: Dissolve the phenylboronic acid and Methyl 2-bromo-2-(4-ethylphenyl)acetate in the remaining 1.0 mL of toluene. Inject this solution dropwise into the reaction vial over 2 minutes to prevent localized concentration spikes that favor homocoupling.

  • Thermal Cycling: Place the vial in a pre-heated reaction block at 70 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous phosphate base.

Self-Validation & Troubleshooting Checkpoint (T = 2 Hours)

To validate the integrity of the transmetalation step, extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or LC-MS.

  • Expected Result: Disappearance of the starting mass (m/z 256/258) and appearance of the product mass (m/z 254).

  • Failure Diagnostic: If a mass peak at m/z 354 (the succinate dimer) exceeds 5% relative abundance, the transmetalation step is stalling.

  • Causality & Correction: This stall is almost exclusively caused by inactive (hydrated) K₃PO₄ or degraded boronic acid. Halt the reaction, verify the anhydrous nature of your base (dry under vacuum at 120 °C overnight if necessary), and ensure the boronic acid has not degraded into boroxines.

Workup & Isolation
  • Quench: Cool the reaction to room temperature and filter through a short pad of Celite to remove the palladium black and phosphate salts. Elute with EtOAc (15 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 98:2 to 90:10) to yield the pure α,α -diaryl ester.

References

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides Journal of the American Chemical Society URL:[Link]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature Journal of the American Chemical Society URL:[Link]

  • Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C–C Bonds (Nobel Lecture) Angewandte Chemie International Edition URL:[Link]

Application Note: Nucleophilic Substitution Reactions of Methyl 2-bromo-2-(4-ethylphenyl)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a highly reactive α-bromo ester that serves as a critical building block in the synthesis of complex pharmaceutical intermediates, including unnatural amino acids, arylacetic acid derivatives, and analogs of blockbuster drugs like Clopidogrel[1].

The molecule features an electrophilic α-carbon bonded to three distinct functional groups: a bromine leaving group, a methyl ester, and a 4-ethylphenyl ring. This unique structural triad dictates its reactivity. The electron-withdrawing ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, making the α-carbon highly susceptible to nucleophilic attack[2]. Concurrently, the electron-donating para-ethyl group on the phenyl ring provides hyperconjugative and resonance stabilization to the benzylic position. Understanding how to navigate these competing electronic effects is essential for controlling the reaction mechanism (S_N1 vs. S_N2) and ensuring high-yield, stereospecific transformations.

Mechanistic Causality: S_N1 vs. S_N2 Dynamics

The substitution of the α-bromide can proceed via two divergent mechanistic pathways depending on the solvent environment and the nature of the nucleophile[3].

  • The S_N2 Pathway (Kinetic Control): In the presence of strong, unhindered nucleophiles (e.g., primary/secondary amines, thiolates) and polar aprotic solvents (e.g., DMF, MeCN), the reaction proceeds via a concerted S_N2 mechanism[4]. The nucleophile executes a backside attack relative to the bulky bromine atom, leading to a complete inversion of stereochemical configuration at the α-carbon[3]. The polar aprotic solvent leaves the nucleophile unsolvated and highly reactive.

  • The S_N1 Pathway (Thermodynamic Control): If placed in a polar protic solvent (e.g., methanol, water) with a weak nucleophile, the solvent stabilizes the leaving bromide ion, promoting spontaneous dissociation. The resulting benzylic carbocation is stabilized by the para-ethylphenyl group. Subsequent nucleophilic attack occurs from either face of the planar carbocation, resulting in racemization[3].

For most drug development applications where stereochemical fidelity and high yields are required, forcing the S_N2 pathway is the standard objective .

Mechanism Substrate Methyl 2-bromo-2-(4-ethylphenyl)acetate (Electrophilic α-Carbon) Cond1 Polar Aprotic Solvent (DMF, MeCN) Strong Nucleophile (Amines, Thiols) Substrate->Cond1 Kinetic Control Cond2 Polar Protic Solvent (MeOH, H2O) Weak Nucleophile / Heat Substrate->Cond2 Thermodynamic Control SN2 S_N2 Pathway Concerted Backside Attack Inversion of Configuration Cond1->SN2 SN1 S_N1 Pathway Carbocation Intermediate Racemization Cond2->SN1

Mechanistic divergence in the nucleophilic substitution of α-bromo phenylacetates.

Reagent Selection & Reaction Optimization

A critical failure point in the substitution of α-bromo esters is the competitive hydrolysis of the methyl ester[1]. Using strong aqueous bases (like NaOH or KOH) will inevitably cleave the ester to yield 2-bromo-2-(4-ethylphenyl)acetic acid[4]. Therefore, mild, anhydrous inorganic bases or non-nucleophilic organic bases must be employed.

Quantitative Data Summary: Reaction Parameters

The following table synthesizes optimized conditions for various nucleophilic substitutions based on empirical pharmaceutical workflows.

Nucleophile TypeExample ReagentSolventBaseTemperatureMechanismExpected Yield
Primary Amine BenzylamineDMFK₂CO₃0 °C to 25 °CS_N275 - 85%
Secondary Amine MorpholineMeCNDIPEA0 °C to 25 °CS_N280 - 90%
Thiol ThiophenolTHFEt₃N0 °C to 25 °CS_N285 - 95%
Alkoxide NaOMeMeOHNone (Na⁺)RefluxS_N1 / S_N250 - 65%*

*Note: Reactions with alkoxides in protic solvents risk competitive ester hydrolysis and transesterification, leading to lower yields of the desired α-alkoxy ester.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific stoichiometric controls and workup procedures to prevent over-alkylation and efficiently remove high-boiling solvents.

Protocol A: Synthesis of an α-Amino Ester via S_N2 Substitution

Objective: To displace the α-bromide with a secondary amine (e.g., morpholine) while preserving the methyl ester moiety.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv) in dry N,N-Dimethylformamide (DMF, 10 mL/g of substrate).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct. Its insolubility in DMF ensures the basicity remains mild, preventing ester hydrolysis.

  • Nucleophile Activation: Add morpholine (1.2 equiv) to the suspension. Stir at room temperature for 10 minutes under a nitrogen atmosphere.

  • Electrophile Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Dissolve Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.0 equiv) in a minimal amount of dry DMF and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C minimizes the local concentration of the highly reactive electrophile, suppressing the formation of tertiary amine byproducts (over-alkylation) and preventing unwanted elimination reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes:EtOAc 4:1).

  • Quenching & Extraction: Once complete, quench the reaction by adding ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Phase Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (5 x 20 mL).

    • Causality: DMF is highly miscible with water but can stubbornly remain in the organic phase. Multiple brine washes alter the partition coefficient, effectively forcing DMF into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Preparation Dry DMF, K2CO3, Nucleophile (1.2 eq) Step2 2. Addition Dropwise α-bromo ester at 0 °C (N2 atm) Step1->Step2 Step3 3. Reaction Stir at 25 °C (2-4 h) Monitor by LC-MS Step2->Step3 Step4 4. Workup Quench with H2O, Extract EtOAc, Brine wash Step3->Step4 Step5 5. Isolation Na2SO4 drying, Flash Chromatography Step4->Step5

Standardized experimental workflow for the S_N2 substitution of α-bromo esters.

Protocol B: Synthesis of an α-Thioether Derivative

Objective: Formation of a C–S bond at the α-position using a thiol nucleophile.

  • Setup: Dissolve the thiol (e.g., thiophenol, 1.1 equiv) in dry Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Deprotonation: Add Triethylamine (Et₃N, 1.5 equiv) dropwise at 0 °C.

    • Causality: Et₃N deprotonates the thiol to form a highly nucleophilic thiolate anion. THF is chosen over DMF here because thiolates are reactive enough not to require the extreme polarity of DMF, making the subsequent workup much easier.

  • Substitution: Add Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.0 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature. Thiolate substitutions are exceptionally fast and typically reach completion rapidly.

  • Workup: Filter off the precipitated triethylammonium bromide salts. Concentrate the filtrate, resuspend in Dichloromethane (DCM), wash with 0.1 M HCl to remove residual amine, dry, and purify.

References

Sources

Application Notes and Protocols: The Strategic Role of Methyl 2-bromo-2-(4-ethylphenyl)acetate in the Synthesis of Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of Methyl 2-bromo-2-(4-ethylphenyl)acetate as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides in-depth synthetic protocols, methodologies for biological evaluation, and the mechanistic rationale behind the experimental designs.

Introduction: The Significance of 2-Arylpropionic Acids and the Utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone class of NSAIDs, with prominent members including ibuprofen and naproxen.[1][2] These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][3] The development of efficient and scalable synthetic routes to novel profen derivatives is a continuous pursuit in medicinal chemistry.

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a valuable and versatile starting material for the synthesis of a variety of 2-(4-ethylphenyl)propionic acid derivatives. Its α-bromo-ester functionality makes it an excellent electrophile for carbon-carbon bond formation, a crucial step in constructing the characteristic propionic acid side chain of this class of anti-inflammatory agents. The 4-ethylphenyl moiety is a common feature in several potent NSAIDs, contributing to the molecule's lipophilicity and interaction with the active site of COX enzymes.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for the anti-inflammatory agents synthesized from Methyl 2-bromo-2-(4-ethylphenyl)acetate is the inhibition of the COX enzymes, COX-1 and COX-2.[3]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[4]

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[4] It is the primary source of prostaglandins that contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain.

Many traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[5] Therefore, a key objective in modern NSAID development is the design of molecules with a higher selectivity for COX-2 over COX-1.

A notable example of a drug structurally related to the compounds derivable from our starting material is Loxoprofen.[5][6] Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body.[6] This active form is a non-selective inhibitor of both COX-1 and COX-2.[6]

Figure 1: Simplified diagram of the cyclooxygenase pathway and the point of inhibition by NSAIDs.

Synthesis of a Representative Anti-inflammatory Agent: 2-(4-ethylphenyl)propanoic acid

The following is a representative protocol for the synthesis of 2-(4-ethylphenyl)propanoic acid, a potential anti-inflammatory agent, starting from Methyl 2-bromo-2-(4-ethylphenyl)acetate. This protocol is adapted from established methods for the synthesis of similar 2-arylpropionic acids and may require optimization for specific laboratory conditions.[7][8]

Synthetic Workflow

Sources

Application Note: Regioselective Scale-Up Synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Development Protocol & Application Note Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

Executive Summary & Chemical Context

Methyl 2-bromo-2-(4-ethylphenyl)acetate[1] is a highly versatile electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), modified amino acids, and advanced agrochemicals. The presence of the alpha-bromo ester moiety allows for facile nucleophilic substitution, cross-coupling, and amination reactions.

The primary challenge in the scale-up synthesis of this compound from its precursor, Methyl 2-(4-ethylphenyl)acetate[2], lies in regioselectivity . The substrate possesses two distinct benzylic positions susceptible to radical bromination:

  • The α -position to the ester carbonyl.

  • The benzylic position of the 4-ethyl substituent.

As a Senior Application Scientist, the focus of this protocol is to establish a self-validating, scalable system that maximizes kinetic control to favor α -ester bromination while suppressing competitive ethyl-group bromination.

Mechanistic Rationale & Regioselectivity

The synthesis employs a modified Wohl-Ziegler bromination utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator.

Causality in Experimental Design: The α -ester C-H bond is doubly activated (benzylic and adjacent to an electron-withdrawing carbonyl), resulting in a lower Bond Dissociation Energy (BDE) compared to the purely benzylic C-H bond of the 4-ethyl group. By strictly controlling the steady-state concentration of bromine radicals—achieved through the portion-wise addition of NBS and maintaining a precise temperature of 80°C—the reaction remains under strict kinetic control. AIBN is selected over benzoyl peroxide (BPO) because its decomposition kinetics at 80°C provide a steady, predictable radical flux without the risk of violent thermal runaways commonly associated with peroxides at scale.

Regioselectivity Substrate Substrate: Methyl 2-(4-ethylphenyl)acetate PathA Pathway A: Alpha-Ester C-H (Lower BDE, Highly Activated) Substrate->PathA Preferred (Kinetic Control) PathB Pathway B: Ethyl Benzylic C-H (Higher BDE, Less Activated) Substrate->PathB Minor (Excess NBS/Heat) ProdA Target Product: Alpha-Bromo Ester PathA->ProdA ProdB Impurity: Ring-Alkyl Bromo Ester PathB->ProdB

Fig 1: Regioselectivity pathways in the radical bromination of 4-ethylphenylacetates.

Process Optimization & Data Presentation

Historically, Wohl-Ziegler brominations relied on Carbon Tetrachloride ( CCl4​ ) due to its transparency to radicals and the insolubility of succinimide byproduct. For modern scale-up, CCl4​ is unacceptable due to its profound toxicity and regulatory restrictions.

Our optimization replaces CCl4​ with Acetonitrile (MeCN). MeCN provides excellent solubility for NBS at reflux, while the byproduct (succinimide) precipitates cleanly upon cooling to 0°C, allowing for simple mechanical filtration.

Table 1: Solvent and Initiator Optimization (100g Scale Pilot)
SolventInitiator (mol%)Temp (°C)Conversion (%)Target α -Bromo Yield (%)Ethyl-Bromo Impurity (%)
CCl4​ (Baseline)AIBN (5%)76>99828
Ethyl AcetateBPO (5%)77927114
Acetonitrile AIBN (2%) 80 >99 89 <3
AcetonitrileAIBN (5%)85>997811

Scalable Experimental Protocol (1 kg Scale)

Materials Required
  • Starting Material: Methyl 2-(4-ethylphenyl)acetate (CAS: 36207-10-0)[2] – 1.00 kg (5.61 mol)

  • Reagent: N-Bromosuccinimide (NBS) – 1.05 kg (5.89 mol, 1.05 eq). Must be freshly recrystallized from water to remove Br2​ and dried.

  • Initiator: Azobisisobutyronitrile (AIBN) – 18.4 g (0.11 mol, 2 mol%)

  • Solvent: Acetonitrile (MeCN, HPLC grade) – 10.0 L

Step-by-Step Methodology
  • Reactor Preparation: Purge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with inert Nitrogen ( N2​ ) for 30 minutes.

  • Substrate Loading: Charge the reactor with 1.00 kg of Methyl 2-(4-ethylphenyl)acetate and 10.0 L of Acetonitrile. Initiate stirring at 250 RPM.

  • Heating: Circulate heating fluid to raise the internal reactor temperature to 80°C (gentle reflux).

  • Initiator Addition: Add 18.4 g of AIBN in a single portion. Caution: Nitrogen gas evolution will begin as AIBN decomposes.

  • Portion-wise NBS Addition (Critical Step): To maintain kinetic control and suppress ethyl-group bromination, add the 1.05 kg of NBS in 5 equal portions of 210 g every 30 minutes.

    • Expert Insight: Dumping NBS in a single charge spikes the bromine radical concentration, overcoming the activation energy barrier for the secondary benzylic C-H bond and leading to the unwanted impurity.

  • Reaction Monitoring: Maintain reflux for 4 hours post-addition. Monitor via HPLC (C18 column, 70:30 MeCN:Water, 254 nm). The reaction is deemed complete when the starting material peak area is <1%.

  • Precipitation & Filtration: Cool the reactor to 0°C at a rate of 1°C/min. The byproduct, succinimide, will precipitate as a dense white solid. Filter the suspension through a sintered glass Nutsche filter. Wash the filter cake with 1 L of cold (0°C) MeCN.

  • Solvent Evaporation: Transfer the filtrate to a rotary evaporator and remove the MeCN under reduced pressure (40°C, 50 mbar) to yield a crude yellow oil.

  • Purification: Subject the crude oil to short-path vacuum distillation. Collect the main fraction at ~115-120°C (0.1 mmHg) to afford Methyl 2-bromo-2-(4-ethylphenyl)acetate[1] as a clear, viscous liquid.

ProcessWorkflow Start Methyl 2-(4-ethylphenyl)acetate + MeCN Solvent Heat Heat to 80°C (Inert Atmosphere) Start->Heat Add Portion-wise Addition NBS + AIBN Heat->Add React Reflux 4-6 Hours (Monitor via HPLC) Add->React Cool Cool to 0°C (Precipitate Succinimide) React->Cool Filter Filtration & Solvent Evaporation Cool->Filter Purify Vacuum Distillation Filter->Purify Product Methyl 2-bromo-2- (4-ethylphenyl)acetate Purify->Product

Fig 2: Scalable batch process workflow for regioselective alpha-bromination.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product must be analyzed by 1H NMR ( CDCl3​ ).

  • Key Diagnostic Peak: The α -proton of the product will appear as a distinct singlet around δ 5.3 - 5.5 ppm.

  • Impurity Check: The presence of a multiplet around δ 4.8 - 5.0 ppm indicates unwanted bromination at the ethyl group. The integral ratio of these peaks directly validates the regioselectivity of the scale-up process.

References

  • Chemical Properties and Identification: Methyl 2-bromo-2-(4-ethylphenyl)
  • Precursor Odor Profile and CAS Data: Methyl 2-(4-ethylphenyl)acetate (CAS 36207-10-0)
  • Related Alpha-Bromo Ester Derivatives and Synthesis Pathways Molbase Chemical Database URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 2-bromo-2-(4-ethylphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we understand that the alpha-bromination of complex benzylic esters—specifically the synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate via the Wohl-Ziegler reaction—presents unique chemoselectivity and conversion challenges.

This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to help you achieve high-yield, selective bromination.

Reaction Pathway & Selectivity Logic

Pathway SM Methyl 2-(4-ethylphenyl)acetate Init Initiation (AIBN / Δ) Br• Generation SM->Init PathA Path A: α-Ester Abstraction (Capto-Dative Stabilized) Init->PathA Kinetic Preference (Low [Br2]) PathB Path B: Ethyl Benzylic Abstraction (Resonance Stabilized) Init->PathB Competing Pathway (High Temp/Excess NBS) ProdA Target Product Methyl 2-bromo-2-(4-ethylphenyl)acetate PathA->ProdA + Br2 (Goldfinger Mechanism) ProdB Side Product Ethyl-Brominated Impurity PathB->ProdB + Br2

Fig 1: Radical abstraction pathways and selectivity logic in the Wohl-Ziegler bromination.

Part 1: Troubleshooting Selectivity & Yield (FAQs)

Q1: Why am I seeing significant bromination at the ethyl group instead of the desired alpha-ester position? A1: Your substrate contains two highly reactive benzylic sites. While the alpha-ester position is thermodynamically favored due to capto-dative stabilization (resonance with both the phenyl ring and the ester carbonyl), the ethyl benzylic position is also highly susceptible to radical abstraction[1]. Bromine radical abstractions have a "late" transition state, meaning small differences in activation energy (~1-3 kcal/mol) dictate selectivity[2]. Causality & Fix: Loss of selectivity is almost always caused by a spike in molecular bromine ( Br2​ ) concentration. According to the Goldfinger mechanism, N-Bromosuccinimide (NBS) must act purely as a bromine sink to maintain an extremely low [Br2​] [3]. If your NBS is old or yellow/orange, it contains free Br2​ and HBr . Always recrystallize NBS from boiling water prior to this specific reaction to enforce kinetic control.

Q2: The reaction stalls at 50-60% conversion. Adding more NBS does not push the reaction forward. What is causing this? A2: You are experiencing radical initiator depletion, not a reagent deficit. Azobisisobutyronitrile (AIBN) decomposes into nitrogen gas and two 2-cyanoprop-2-yl radicals. At 80°C (the typical reflux temperature for this reaction), the half-life of AIBN is approximately 1 hour. Causality & Fix: If you add the entire catalytic charge of AIBN at the beginning of a 4-hour reaction, the radical chain terminates before the NBS is fully consumed[4]. To solve this, divide your AIBN into four equal portions and add them sequentially every 45 minutes, or switch to continuous photochemical initiation (e.g., 405 nm LEDs) which provides a constant radical flux[4].

Q3: We are observing hydrolysis of the ester group during our workup. How do we prevent this? A3: The Wohl-Ziegler bromination generates trace amounts of hydrobromic acid ( HBr )[5]. During aqueous workup, if the organic layer is not immediately neutralized, the residual HBr acts as a catalyst for the hydrolysis of the methyl ester, especially during solvent evaporation when the acid concentrates. Causality & Fix: Quench the reaction by washing the organic layer with a cold 5% NaHCO3​ solution immediately after filtering off the succinimide. Keep the temperature low (0-5°C) during the wash to suppress the hydrolysis kinetics.

Part 2: Green Solvent Alternatives & Data Presentation

Historically, Carbon Tetrachloride ( CCl4​ ) was the undisputed solvent for this reaction because NBS is slightly soluble in it, while the succinimide byproduct is completely insoluble and floats to the surface, signaling reaction completion[5]. Due to its severe toxicity and ozone-depleting nature, CCl4​ is now restricted.

Below is a quantitative comparison of modern, field-validated solvent alternatives for benzylic bromination:

SolventYield (%)Boiling Point (°C)Toxicity / Green ProfileSuccinimide Behavior (Visual Indicator)
Carbon Tetrachloride ( CCl4​ ) 92%76.7°CBanned (Ozone Depleting)Insoluble (Floats to surface)
Trifluorotoluene ( PhCF3​ ) 90%102.0°CExcellent (Green Alternative)Insoluble (Floats to surface)
Acetonitrile ( MeCN ) 88%82.0°CAcceptableSoluble at reflux (Requires cold filtration)
Ethyl Acetate ( EtOAc ) 75%77.1°CExcellentPartially soluble (Complicates workup)

Recommendation: Trifluorotoluene ( PhCF3​ ) is the superior drop-in replacement for CCl4​ [3]. It perfectly mimics the density and polarity dynamics required for the succinimide flotation indicator while maintaining an excellent safety profile.

Part 3: Validated Experimental Protocol

This self-validating methodology is engineered to maximize alpha-ester selectivity while utilizing green solvent principles.

Step-by-Step Methodology
  • Reagent Preparation: Recrystallize NBS (1.05 eq) from boiling water and dry under vacuum overnight in the dark. Self-Validation: The NBS must be pure white; any yellow tint indicates free Br2​ , which will ruin selectivity.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(4-ethylphenyl)acetate (1.0 eq) in anhydrous Trifluorotoluene ( PhCF3​ ) to create a 0.5 M solution.

  • Reagent Addition: Add the recrystallized NBS (1.05 eq) to the flask. Shield the flask from ambient light using aluminum foil to prevent premature, uncontrolled radical initiation.

  • Controlled Initiation: Heat the mixture to 80°C. Once at temperature, add AIBN (0.10 eq total) in four equal portions (0.025 eq each) every 45 minutes.

  • Reaction Monitoring: Monitor the reaction visually and via TLC/GC. Self-Validation: As the reaction proceeds, succinimide will form and float to the surface of the PhCF3​ [3]. The reaction is complete when all dense NBS at the bottom has converted to floating succinimide.

  • Quench and Filtration: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to ensure complete precipitation of succinimide. Filter the mixture cold through a pad of Celite.

  • Neutralization Workup: Transfer the filtrate to a separatory funnel. Wash immediately with cold 5% aqueous NaHCO3​ (2 x 20 mL) to neutralize trace HBr , followed by cold brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (keep bath temperature <35°C to prevent thermal degradation of the alpha-bromo ester).

Protocol S1 1. Preparation 0.5M Substrate in PhCF3 S2 2. Reagent Addition 1.05 eq Recrystallized NBS S1->S2 S3 3. Controlled Initiation 80°C, AIBN added in 4 portions S2->S3 S4 4. Reaction Monitoring Succinimide floats to surface S3->S4 S5 5. Cold Workup 0°C Filtration + 5% NaHCO3 wash S4->S5

Fig 2: Optimized step-by-step workflow for high-yield benzylic bromination and isolation.

References
  • Title: Wohl–Ziegler bromination Source: Wikipedia URL:[Link]

  • Title: Wohl-Ziegler Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL:[Link]

  • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Troubleshooting Methyl 2-bromo-2-(4-ethylphenyl)acetate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. Methyl 2-bromo-2-(4-ethylphenyl)acetate is a highly versatile, yet aggressively reactive electrophile used extensively in C-N, C-O, and C-C bond-forming reactions. The presence of the electron-withdrawing ester and the 4-ethylphenyl ring renders the α -carbon highly susceptible to nucleophilic attack. However, this same electronic environment makes the α -proton exceptionally acidic and the ester carbonyl highly electrophilic.

As a Senior Application Scientist, I frequently see researchers struggle with yield-limiting side reactions when using this building block. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure experimental success.

Mechanistic Causality of Common Side Reactions

Understanding why a reaction fails is the prerequisite to fixing it. The reactivity of α -bromo arylacetates is a double-edged sword. When exposed to unoptimized basic conditions or trace moisture, the molecule can undergo several divergent, yield-destroying pathways.

Table 1: Quantitative Impact of Side Reactions and Mitigation Strategies

Competing PathwayMechanistic TriggerTypical Yield LossOptimal Mitigation Strategy
Ester Hydrolysis OH⁻ nucleophilic attack at the ester carbonyl carbon.15–40%Use strictly anhydrous solvents (MeCN, DMF); replace K₂CO₃ with DIEA.
Dimerization Base-mediated deprotonation of the highly acidic α -proton.10–30%Avoid strong bases (NaH, KOtBu); maintain reaction temperature ≤ 0 °C.
Over-Alkylation 2° amine product outcompetes the 1° amine starting material.15–25%Utilize inverse addition; use 1.2–2.0 eq excess of the nucleophile.
Transesterification Exogenous alkoxide attack at the methyl ester.10–100%Exclude all alcohol solvents unless using strictly matched Methanol.
Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired substitution and the primary side reactions.

G SM Methyl 2-bromo-2-(4-ethylphenyl)acetate (Highly Reactive Electrophile) Target Desired SN2 Product (e.g., α-Amino Ester) SM->Target Optimal: 1° Amine, DIEA MeCN, 0°C Hydrolysis Hydrolysis Product (Carboxylic Acid) SM->Hydrolysis Side Rxn: Aqueous Base (Trace H2O) Dimer Dimerization Product (Succinate Derivative) SM->Dimer Side Rxn: Strong Base (Enolate Formation) OverAlk Over-Alkylated Product (Tertiary Amine) Target->OverAlk Side Rxn: Excess SM High Temp

Reaction pathways and competing side reactions for Methyl 2-bromo-2-(4-ethylphenyl)acetate.

Validated Experimental Protocol: Site-Selective N-Alkylation

To suppress over-alkylation and hydrolysis, the reaction environment must be strictly controlled. The following protocol utilizes N,N-Diisopropylethylamine (DIEA) in anhydrous acetonitrile (MeCN), a combination proven in literature to maximize SN₂ substitution while minimizing enolate formation [1, 2].

Self-Validating Workflow:

  • Step 1: System Preparation Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Causality: The α -bromo ester is highly moisture-sensitive; trace water will initiate ester hydrolysis, converting your starting material into the corresponding carboxylic acid [4].

  • Step 2: Nucleophile Activation Dissolve the primary amine (1.2 mmol, 1.2 eq) and DIEA (1.5 mmol, 1.5 eq) in 5 mL of anhydrous MeCN. Cool the solution to 0 °C using an ice bath. Causality: DIEA is a sterically hindered, non-nucleophilic base that neutralizes the HBr byproduct without attacking the ester carbonyl or deprotonating the α -carbon[1].

  • Step 3: Inverse Addition (Critical Step) Dissolve Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.0 mmol, 1.0 eq) in 2 mL of anhydrous MeCN. Add this solution dropwise to the amine mixture over 30 minutes. Causality: Inverse addition ensures the nucleophile is always in kinetic excess relative to the electrophile, drastically reducing the probability of the secondary amine product reacting with a second molecule of the bromo ester (over-alkylation)[3].

  • Step 4: Reaction Monitoring & Self-Validation Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS. Self-Validation Checkpoint: If a mass corresponding to [M+18] (hydrolysis) or [2M - HBr] (dimerization) appears, immediately halt the reaction and verify the anhydrous integrity of your solvent and the purity of your base.

  • Step 5: Workup and Isolation Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure prior to flash chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my LC-MS show a massive peak for the carboxylic acid instead of my target ester? A: You are observing base-catalyzed ester hydrolysis (saponification). The α -bromine atom inductively withdraws electron density from the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide ions [4]. Even trace moisture in hygroscopic bases (like K₂CO₃) can generate enough OH⁻ to ruin the yield. Switch to strictly anhydrous solvents and use a hindered amine base like DIEA.

Q: I am seeing a byproduct with a mass of [2M - HBr]. What is this, and how do I prevent it? A: This is the dimerization (self-condensation) product. The α -proton of Methyl 2-bromo-2-(4-ethylphenyl)acetate is highly acidic due to the combined electron-withdrawing effects of the bromo, ester, and aryl groups. If you use a strong base (e.g., NaH, KOtBu), it will deprotonate this position to form a stabilized enolate. This enolate rapidly attacks another molecule of your starting material to form a complex succinate derivative. To prevent this, strictly avoid strong bases and keep the reaction temperature at or below 0 °C during the initial mixing phase.

Q: How can I selectively form the secondary amine without getting the tertiary amine? A: Over-alkylation is a kinetic problem. The newly formed secondary amine is often more nucleophilic than your primary amine starting material. To manage this, employ the "inverse addition" technique described in the protocol above. By slowly adding the bromo ester to a solution containing an excess of the amine, you keep the concentration of the electrophile artificially low, allowing the primary amine to outcompete the secondary amine for the electrophile [2].

Technical Support Center: Handling & Work-up of Methyl 2-bromo-2-(4-ethylphenyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 2-bromo-2-(4-ethylphenyl)acetate .

As an α -bromo ester, this compound is highly reactive toward nucleophilic substitution (e.g., amines, thiols, alkoxides) and metal-mediated couplings (e.g., Reformatsky reactions). However, its dual-activated benzylic and α -carbonyl position makes it exceptionally prone to side reactions during aqueous work-up. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and optimized protocols to maximize your product recovery.

Visual Workflow: Degradation Risks During Work-up

Workup_Pathway SM Crude Reaction Mixture (Methyl 2-bromo-2-(4-ethylphenyl)acetate) Split SM->Split WorkupA Mild/Neutral Work-up (pH 6-7, Brine Wash) Split->WorkupA Recommended WorkupB Harsh Basic Work-up (pH > 9, NaOH/Na2CO3) Split->WorkupB High Risk Product High Yield Isolation (Organic Phase) WorkupA->Product Degradation1 Ester Saponification (Loss to Aqueous Phase) WorkupB->Degradation1 Rapid Degradation2 Bromide Hydrolysis (α-hydroxy impurity) WorkupB->Degradation2 Spontaneous

Fig 1: Work-up pathways for Methyl 2-bromo-2-(4-ethylphenyl)acetate showing degradation risks.

Troubleshooting & FAQs: Understanding the Causality

Q: Why does my product yield drop significantly when washing with saturated sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ )? A: The α -bromo ester moiety is highly activated. The electron-withdrawing effects of both the 4-ethylphenyl ring and the ester carbonyl make the ester highly susceptible to nucleophilic attack by hydroxide or carbonate ions. Spontaneous hydrolysis of the ester (saponification) or the bromide leaving group frequently occurs under basic work-up conditions 1. This converts your product into water-soluble carboxylate salts or α -hydroxy impurities that are permanently lost in the aqueous layer. Patent literature for phenyl derivatives emphasizes strictly adjusting the pH to between 2 and 10 during conventional work-up to prevent the degradation of these sensitive functional groups 2.

Q: How can I prevent stubborn emulsion formation during liquid-liquid extraction? A: Emulsions in these specific reactions are typically caused by amphiphilic byproducts (like trace amounts of hydrolyzed α -bromo acids acting as surfactants) or suspended fine inorganic salts (e.g., K2​CO3​ or Cs2​CO3​ used in alkylations).

  • Causality-Driven Solution: Emulsions rely on low ionic strength and particulate stabilizers. By pre-filtering the crude mixture through a Celite pad, you remove the particulate stabilizers. By using saturated brine (NaCl) instead of deionized water, you increase the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in the water and disrupts the hydration shells stabilizing the emulsion.

Q: I am observing debromination (reduction) of my starting material. Is this a work-up issue? A: Usually, debromination is a reaction issue rather than a work-up issue, often occurring if the reaction is exposed to light (photoredox pathways) or trace metals. However, prolonged exposure to mild nucleophiles in the aqueous phase during a delayed work-up can lead to complex degradation profiles. For sensitive α -keto and α -bromo carbocations, immediate, mild work-up procedures using dichloromethane and neutral aqueous washes are critical to preserving the integrity of the carbon-halogen bond 3.

Quantitative Data: Work-up Condition Comparison

To guide your experimental design, the following table summarizes the impact of various aqueous washes on the recovery of Methyl 2-bromo-2-(4-ethylphenyl)acetate derivatives.

Work-up ConditionAqueous Wash SolutionpH RangeEmulsion RiskEster Hydrolysis RiskExpected Yield Recovery
Harsh Basic 1M NaOH / Sat. Na2​CO3​ 10 - 14ModerateCritical (>50%) < 40%
Mild Basic Sat. NaHCO3​ 8 - 9HighModerate (10-20%)60 - 70%
Neutral / Brine Sat. NaCl / Water6 - 7LowNegligible (<2%) > 90%
Mild Acidic 10% Citric Acid3 - 4LowLow85 - 90%
Self-Validating Experimental Methodology
Protocol: Optimized Emulsion-Free Neutral Work-up

Purpose: Maximizes recovery of α -substituted methyl phenylacetates while preventing ester/bromide hydrolysis and breaking emulsions.

Step 1: Quench & Pre-Filtration Upon reaction completion, immediately cool the mixture to 0–5 °C using an ice bath. If solid inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) were utilized, filter the crude suspension through a 1-inch pad of Celite in a sintered glass funnel. Rinse the filter cake with cold ethyl acetate (EtOAc) ( 3×5 mL/mmol).

  • Causality: Removing fine particulates before adding water is the most effective way to prevent emulsion formation.

Step 2: Solvent Exchange Concentrate the filtrate under reduced pressure to remove volatile polar aprotic reaction solvents (e.g., DMF, acetone) until <10% of the original volume remains. Redissolve the concentrated residue in EtOAc or Dichloromethane (10 mL per mmol of substrate).

Step 3: Mild Acidic Wash (Conditional) If unreacted aliphatic amines are present: Wash the organic layer with cold 10% aqueous citric acid ( 1×5 mL/mmol).

  • Causality: Citric acid protonates residual amines, pulling them into the aqueous layer without dropping the pH low enough to cause acid-catalyzed transesterification or ether cleavage. Avoid strong mineral acids like HCl.

Step 4: Salting-Out Neutral Wash Wash the organic phase with saturated aqueous NaCl (brine) ( 2×5 mL/mmol). Do not use pure deionized water.

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with KMnO4​ . If significant UV-active material is present at the baseline, ester saponification has occurred. This indicates the reaction mixture was too basic prior to extraction.

Step 5: Drying & Concentration Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure at ≤30 °C.

  • Causality: Avoid magnesium sulfate ( MgSO4​ ) if coordinating heteroatoms are present in your newly synthesized product, as Mg2+ can chelate the product and reduce isolated yields. Keeping the water bath ≤30 °C prevents thermal degradation of the sensitive α -bromo species.

References
  • Dopamine Transporter (DAT) and Metabotropic Glutamate Receptor... Source: Duquesne University URL:[Link]

  • WO2002057236A1 - Phenyl derivatives Source: Google Patents URL
  • Applications of α-Keto Carbocations in Carbon-Carbon and Carbon-Nitrogen Bond Formation Source: Scholaris.ca URL:[Link]

Sources

Technical Support Center: Storage & Handling of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly reactive electrophiles. Methyl 2-bromo-2-(4-ethylphenyl)acetate is a critical α -bromo ester building block used extensively in API synthesis and cross-coupling methodologies. However, its utility is intrinsically linked to its reactivity. The α -bromo ester moiety renders it highly susceptible to hydrolysis and photolytic degradation, and makes it a potent lachrymator via TRPA1 channel activation[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and foundational physicochemical data to ensure both personnel safety and reagent integrity.

Section 1: Physicochemical Vulnerabilities & Quantitative Thresholds

To master the handling of Methyl 2-bromo-2-(4-ethylphenyl)acetate, one must first understand its vulnerabilities. The table below summarizes the critical handling parameters and the quantitative thresholds required to maintain stability[2].

ParameterQuantitative Threshold / RecommendationMechanistic Rationale
Storage Temperature 2–8 °C (Short-term) / -20 °C (Long-term)Minimizes the kinetic energy available for thermal degradation and autocatalytic hydrolysis.
Atmosphere < 10 ppm H2​O (Argon/Nitrogen)Prevents nucleophilic attack by water, which yields the α -hydroxy ester and corrosive HBr[2].
Light Exposure Zero (Store in amber glass/foil)The C-Br bond is photolabile. UV/visible light induces homolytic cleavage, generating bromine radicals[2].
Exposure Limit Not established (Treat as zero-tolerance)Potent lachrymator. Irreversibly alkylates TRPA1 receptors on sensory neurons[3].
Section 2: Troubleshooting Guide & FAQs

Q1: Why did my batch of Methyl 2-bromo-2-(4-ethylphenyl)acetate turn from colorless to yellow/brown over time? A1: This discoloration is a classic indicator of photolytic or thermal degradation. The carbon-bromine (C-Br) bond in α -bromo esters is susceptible to homolytic cleavage when exposed to ambient light or elevated temperatures. This cleavage generates bromine radicals, which subsequently dimerize to form trace amounts of elemental bromine ( Br2​ ). The presence of Br2​ imparts a distinct yellow or brown tint to the liquid. Furthermore, if trace moisture is present, hydrolysis releases Hydrogen Bromide (HBr), which creates an acidic environment that autocatalyzes further degradation. Actionable Fix: Discard heavily discolored batches, as the loss of stoichiometric purity will ruin sensitive cross-coupling reactions. Always store the reagent in amber glass vials under an Argon atmosphere.

Q2: Upon opening the vial outside the fume hood, personnel experienced severe eye irritation and tearing. What is the mechanism, and how do we respond? A2: α -Bromo esters are potent lachrymators (tear gas agents). They do not merely "irritate" tissue; they act as soft electrophiles that execute a chemical attack on sensory neurons[1]. Specifically, the electrophilic α -carbon covalently alkylates nucleophilic N-terminal cysteine residues (e.g., Cys621, Cys641, Cys665) on the TRPA1 ion channels located in the cornea and respiratory tract[3]. This covalent thioether modification forces the calcium channel open, triggering an action potential that the brain interprets as severe chemical burning[4]. Actionable Fix: Evacuate the area and move the affected individual to fresh air immediately. Flush eyes with copious amounts of water or PEG-400 for at least 15 minutes to mechanically remove the unreacted electrophile. Never handle this compound outside of a certified Class II fume hood.

Q3: How can I validate the integrity of the reagent before starting a sensitive reaction? A3: Relying on visual inspection (color) is insufficient. To create a self-validating workflow, perform a rapid 1H -NMR analysis in anhydrous CDCl3​ . Validation Metric: Look for the diagnostic singlet of the α -proton (CH-Br), typically integrating to 1H around 5.3–5.5 ppm. If you observe an upfield shift corresponding to the α -hydroxy proton (CH-OH) or a broad downfield peak indicating HBr/ H2​O , the reagent has hydrolyzed and must be discarded or repurified via vacuum distillation.

Section 3: Experimental Protocols
Protocol A: Inert Gas Purging and Aliquoting (Schlenk Technique)

To prevent moisture ingress, this protocol utilizes Argon displacement. Causality Check: Why Argon instead of Nitrogen? Argon is denser than air ( 1.784 g/L vs 1.225 g/L ). It effectively "blankets" the liquid surface, providing a superior physical barrier against atmospheric moisture during the aliquoting process.

  • Preparation: Transfer the amber vial of Methyl 2-bromo-2-(4-ethylphenyl)acetate from the 2–8 °C refrigerator to a desiccator. Allow it to equilibrate to room temperature for 30 minutes. Causality Check: Opening a cold vial immediately causes atmospheric condensation on the inner walls, instantly introducing water and initiating hydrolysis.

  • Purging: Connect a Schlenk line to a dry, sterile syringe. Purge the syringe with Argon three times (draw Argon, expel outside the hood).

  • Extraction: Insert the needle through the septum of the reagent vial while maintaining a positive Argon flow. Withdraw the required volume.

  • Backfilling: Before removing the needle, inject an equivalent volume of Argon back into the vial to prevent a vacuum, which would otherwise suck ambient, moisture-laden air into the vial upon needle removal.

  • Validation Step: Seal the punctured septum with Parafilm and log the date of access. Weigh the reaction flask before and after addition to validate the exact mass transferred, ensuring stoichiometric precision.

Protocol B: Quenching and Disposal of Degraded Material

Degraded α -bromo esters cannot be disposed of in standard organic waste due to their lachrymatory volatility and cross-reactivity. Causality Check: Why use a weak base/nucleophile like 1M Ethanolamine or 1M NaOH? Strong, concentrated bases can cause violent exothermic saponification. A dilute nucleophile safely substitutes the bromo group via an SN​2 mechanism, permanently neutralizing the lachrymatory threat without boiling the solvent.

  • Dilution: In a fume hood, dilute the degraded Methyl 2-bromo-2-(4-ethylphenyl)acetate in a 1:10 ratio with a miscible, non-reactive solvent (e.g., Isopropanol).

  • Neutralization: Slowly add 1M aqueous NaOH or 1M Ethanolamine dropwise while stirring vigorously. An ice bath may be required to control the mild exotherm.

  • Agitation: Stir the mixture for 2 hours at room temperature to ensure complete hydrolysis of the α -bromo ester to the corresponding benign α -hydroxy acid/ester.

  • Validation Step: Dip a piece of universal pH paper into the mixture. It should read mildly basic (pH 8-9). To definitively validate the quench, spot the mixture on a TLC plate against the starting material; the high- Rf​ bromo ester spot must be completely absent. Transfer to aqueous hazardous waste.

Section 4: Visualizations

Below are the mechanistic workflows detailing the vulnerabilities and biological interactions of Methyl 2-bromo-2-(4-ethylphenyl)acetate.

DegradationPathways A Methyl 2-bromo-2-(4-ethylphenyl)acetate (Intact Reagent) B Moisture (H2O) Ingress A->B Improper Storage C UV/Visible Light Exposure A->C Clear Glass/Light D Hydrolysis Pathway Forms α-hydroxy ester + HBr B->D Nucleophilic Attack E Photolysis Pathway Radical Cleavage (C-Br) C->E Homolytic Cleavage F Autocatalytic Degradation (Acidic Environment) D->F HBr Release G Bromine (Br2) Formation (Yellow/Brown Discoloration) E->G Radical Dimerization F->A Accelerates

Hydrolytic and photolytic degradation pathways of alpha-bromo esters.

TRPA1_Workflow Exp Exposure Event (Inhalation / Eye Contact) Mech Molecular Mechanism: Alkylation of TRPA1 Cysteine Residues Exp->Mech Electrophilic Attack Symp Physiological Response: Severe Lachrymation & Pain Mech->Symp Calcium Ion Influx Act1 Immediate Action 1: Evacuate to Fresh Air Symp->Act1 Emergency Protocol Act2 Immediate Action 2: Flush with Water (15+ min) Act1->Act2 Decontamination Med Medical Intervention: Seek Ophthalmologist/Physician Act2->Med Post-Exposure Care

TRPA1 receptor activation mechanism by alpha-bromo esters and emergency response workflow.

References
  • BenchChem Technical Support Team. "Ethyl alpha-bromobutyrate, (-)- | C6H11BrO2 | CID 6993576 - PubChem." Benchchem.com.
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. "Phenacyl bromide." PubChem Compound Summary for CID 6259.
  • BenchChem Technical Support Team. "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone." Benchchem.com.
  • BenchChem Technical Support Team. "Bromoacetone: Organic Synthesis Reagent." Benchchem.com.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis and Validation of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis and analytical method validation of Methyl 2-bromo-2-(4-ethylphenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers a comparative analysis based on structurally similar compounds, and establishes a protocol for robust method validation, ensuring data integrity for this critical chemical intermediate.

Introduction: The Analytical Imperative

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a substituted α-bromo ester, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a chiral center at the α-carbon and reactive bromine atom makes it a versatile building block. However, these same features necessitate a rigorous and unambiguous structural confirmation and purity assessment to ensure the reliability of downstream applications.

This guide outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle. We will first predict the expected spectral data based on first principles and data from analogous structures, then present a framework for the validation of a quantitative method, adhering to the principles of scientific integrity and regulatory expectations.[1][2]

Molecular Structure and Spectroscopic Postulates

To effectively interpret the spectroscopic data, we must first dissect the molecule into its constituent functional groups and predict their influence.

Caption: Key structural features of the target molecule.

The primary structural components influencing the spectroscopic output are:

  • The 4-substituted (para) Aromatic Ring: This will produce characteristic signals in both ¹H and ¹³C NMR, typically as two distinct doublets (an AA'BB' system).

  • The Ethyl Group (-CH₂CH₃): This will give rise to a quartet and a triplet in the ¹H NMR spectrum due to spin-spin coupling.[3]

  • The α-Bromo Methine Proton (-CH(Br)-): This proton is significantly deshielded by the adjacent electronegative bromine atom, the carbonyl group, and the aromatic ring, resulting in a downfield chemical shift.

  • The Methyl Ester (-OCH₃): This will appear as a sharp singlet in the ¹H NMR spectrum.

  • The Ester Carbonyl (C=O): This functional group is a strong absorber in the IR spectrum and has a characteristic chemical shift in the ¹³C NMR spectrum.[4][5]

  • The Carbon-Bromine Bond (C-Br): This bond has a characteristic absorption in the far-IR region and, most importantly, imparts a unique isotopic signature in mass spectrometry.[6][7]

Multi-Technique Spectroscopic Characterization

A consolidated approach using multiple spectroscopic techniques is essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of the molecule.[3] All spectra should be acquired in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8]

The proton NMR spectrum is predicted to show five distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35Doublet2HAr-H (ortho to -CHBr)Deshielded by proximity to the electron-withdrawing acetate group.
~7.20Doublet2HAr-H (ortho to ethyl)Standard aromatic region, coupled to adjacent aromatic protons.
~5.25Singlet1H-CH (Br)CO₂MeSignificant downfield shift due to the cumulative deshielding effects of Br, C=O, and the aromatic ring.
~3.75Singlet3H-OCH₃ Typical region for methyl ester protons.
~2.65Quartet2H-CH₂ CH₃Benzylic protons, coupled to the adjacent methyl group (J ≈ 7.5 Hz).
~1.25Triplet3H-CH₂CH₃ Aliphatic protons, coupled to the adjacent methylene group (J ≈ 7.5 Hz).[9]

The carbon NMR spectrum provides complementary information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C =OTypical chemical shift for an ester carbonyl carbon.[5]
~145Ar-C (para to -CHBr)Quaternary carbon attached to the ethyl group.
~137Ar-C (ipso to -CHBr)Quaternary carbon attached to the bromo-acetate group.
~129Ar-C H (ortho to ethyl)Aromatic methine carbons.
~128Ar-C H (ortho to -CHBr)Aromatic methine carbons.
~53-OC H₃Typical region for a methyl ester carbon.
~48-C H(Br)CO₂MeAliphatic carbon attached to the highly electronegative bromine.[8]
~28-C H₂CH₃Benzylic carbon.
~15-CH₂C H₃Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds.[10]
2980-2850MediumAliphatic C-H StretchCharacteristic of sp³ C-H bonds from the ethyl and methyl groups.[11]
~1745Strong, SharpC=O Stretch (Ester) This is the most diagnostic peak. The position is typical for saturated aliphatic esters.[4]
~1610, ~1500Medium-WeakC=C Stretch (In-ring)Aromatic ring vibrations.
1300-1150StrongC-O Stretch (Ester)Esters typically show two C-O stretching bands.[4]
~820StrongC-H "oop" BendCharacteristic of 1,4-(para) disubstitution on an aromatic ring.
690-515Medium-StrongC-Br StretchThe exact position can vary, but this bond absorbs in the fingerprint region.[6][10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique for this type of molecule.[12]

  • Molecular Ion (M⁺): The most critical feature will be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[7] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). For C₁₁H₁₃BrO₂, the predicted molecular ions would be at m/z 256 (for ⁷⁹Br) and 258 (for ⁸¹Br).

  • Key Fragmentation Pathways: The stability of resulting carbocations and radicals dictates fragmentation.

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 177 [M - Br]⁺. This cation is stabilized by the adjacent aromatic ring.

    • Loss of Methoxy Radical: Fragmentation can occur with the loss of ·OCH₃ to give a fragment at m/z 225/227.

    • Benzylic Cleavage: Loss of the entire bromoacetate group to yield a 4-ethylbenzyl cation at m/z 105 is highly probable.

    • McLafferty Rearrangement: This is generally not favored in this specific structure.

G M [C₁₁H₁₃BrO₂]⁺ m/z 256/258 F1 [C₁₁H₁₃O₂]⁺ m/z 177 (Loss of •Br) M->F1 - •Br F2 [C₁₀H₁₀BrO]⁺ m/z 225/227 (Loss of •OCH₃) M->F2 - •OCH₃ F3 [C₈H₉]⁺ m/z 105 (Loss of •CH(Br)CO₂Me) M->F3 - •CH(Br)CO₂Me

Caption: Predicted major fragmentation pathways in EI-MS.

Guide to Analytical Method Validation

Once the structure is confirmed, any quantitative analysis (e.g., for purity or assay) requires a validated analytical method.[1][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The validation process ensures the method is suitable for its intended use.[14]

Key Validation Parameters

The validation protocol must assess the following characteristics as defined by international guidelines such as those from the ICH.[2][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is often demonstrated using forced degradation studies (acid, base, oxidation, heat, light) to show that the main peak is resolved from any degradation peaks.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and the detector response over a specified range (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically involves at least six replicate injections.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Experimental Workflow for Validation

The following diagram outlines a typical workflow for the characterization and validation of the target compound.

G cluster_char Structural Characterization cluster_val Quantitative Method Validation (HPLC) Sample Synthesized Sample NMR ¹H & ¹³C NMR Sample->NMR Analysis IR FT-IR Sample->IR Analysis MS Mass Spec Sample->MS Analysis Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm Dev Method Development Confirm->Dev Proceed to Validation Spec Specificity Dev->Spec Lin Linearity Dev->Lin Acc Accuracy Dev->Acc Prec Precision Dev->Prec Robust Robustness Dev->Robust LOD_LOQ LOD / LOQ Dev->LOD_LOQ Validated Method Validated Spec->Validated Lin->Validated Acc->Validated Prec->Validated Robust->Validated LOD_LOQ->Validated

Sources

Comparative Guide: Advantages of Methyl 2-bromo-2-(4-ethylphenyl)acetate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic and medicinal chemistry, the selection of the correct α-bromo arylacetate building block dictates not only the kinetic efficiency of a reaction but also the pharmacological viability of the final scaffold. Methyl 2-bromo-2-(4-ethylphenyl)acetate (MBEPA) has emerged as a highly specialized reagent, offering distinct advantages over its unsubstituted (phenyl) and bulkier ester (ethyl/tert-butyl) counterparts.

This guide objectively compares the performance of MBEPA in specific reactions—such as photoredox cross-coupling, S_N2 aminations, and Reformatsky-type insertions—providing researchers with the causality behind its superior performance and self-validating experimental protocols.

Structural Causality: The "4-Ethylphenyl" Advantage

To understand why MBEPA outperforms alternatives in specific workflows, we must analyze the molecule across two critical vectors: the ester group and the aromatic substitution.

  • Electronic Stabilization via the 4-Ethyl Group: The 4-ethyl substitution exerts a mild electron-donating inductive (+I) and hyperconjugative effect. During transition-metal catalyzed cross-couplings (e.g., Nickel/TBADT cocatalysis), this subtle electron enrichment stabilizes the transient radical or organometallic intermediates more effectively than an unsubstituted phenyl ring[1].

  • Pharmacophore Installation & Regioselectivity: In drug development, the 4-ethylphenyl moiety is a critical lipophilic pharmacophore. For instance, in the synthesis of pharmaceutical standards like Ibuprofen Impurity N, utilizing MBEPA bypasses problematic late-stage Friedel-Crafts alkylations. Traditional routes attempting to append the ethyl group post-synthesis suffer from severe position isomerization and poor regioselectivity due to steric hindrance. Pre-installing the group via MBEPA ensures directional, specific synthesis with high purity[2].

  • Steric Accessibility of the Methyl Ester: Compared to ethyl or tert-butyl bromoacetates, the methyl ester presents minimal steric hindrance. This accelerates nucleophilic attack during S_N2 reactions and facilitates rapid metal insertion (e.g., Zinc or Cobalt) without sacrificing the stability of the α-bromo carbon[3][4].

Table 1: Structural & Physicochemical Comparison
ReagentEster StericsAromatic SubstitutionS_N2 KineticsLipophilicitySynthetic Advantage
MBEPA Low (Methyl)4-Ethyl (+I effect)FastHighOptimal balance of reactivity and hydrophobicity; prevents late-stage regioselectivity issues[2].
Methyl 2-bromo-2-phenylacetate Low (Methyl)None (Baseline)FastModerateGood baseline reagent, but lacks the hydrophobic pharmacophore required for specific target binding[5].
Ethyl 2-bromo-2-(4-ethylphenyl)acetate Moderate (Ethyl)4-Ethyl (+I effect)ModerateVery HighSlower nucleophilic attack due to ethyl ester sterics; higher resistance to hydrolysis[6].

Key Reactions & Comparative Performance

A. Nickel/TBADT-Cocatalyzed Acylation (Cross-Coupling)

Recent advancements in photoredox catalysis have enabled the direct cross-coupling of α-bromo acetates with aldehydes to form β-keto esters. Utilizing tetrabutylammonium decatungstate (TBADT) as a hydrogen-atom-transfer (HAT) photocatalyst alongside a Nickel transition-metal catalyst allows for mild, room-temperature acylation[1].

When using MBEPA, the +I effect of the ethyl group slightly increases the electron density at the benzylic position. During oxidative addition with Ni(0), this electronic enrichment stabilizes the transient Ni(III) complex, often resulting in higher turnover frequencies and fewer debromination side-reactions compared to unsubstituted analogs.

G A Aldehyde (R-CHO) B Acyl Radical (R-CO•) A->B F Ni(III) Complex (Radical Capture) B->F C MBEPA (α-Bromo Ester) E Ni(II) Intermediate (Oxidative Addition) C->E D Ni(0) Catalyst D->E + MBEPA E->F + Acyl Radical F->D Reduction (Ni(I) to Ni(0)) G β-Keto Ester Product (Reductive Elimination) F->G H TBADT Photocatalyst (390 nm Light) H->A HAT

Catalytic cycle of Ni/TBADT cocatalyzed acylation using MBEPA.

B. S_N2 Amination for Drug Scaffolds

In the development of antiangiogenic agents, such as small-molecule inhibitors of ferrochelatase (FECH), the alkylation of anilines with α-bromoacetates is a foundational step to build 2,3-diaminopyrimidin-4-one derivatives[6]. MBEPA acts as a highly reactive electrophile due to the electron-withdrawing nature of the adjacent carbonyl, which shares the charge of the incoming nucleophile and lowers the activation energy of the S_N2 transition state[4].

Table 2: Comparative Reaction Performance
Reaction TypeCatalyst / BaseMBEPA PerformanceBaseline (Unsubstituted)Mechanistic Note
Photochemical Acylation [1]NiI₂ / TBADT (390 nm)>90% Yield, 4h~85% Yield, 4h+I effect stabilizes transient Ni(III) complex.
S_N2 Amination [6]K₂CO₃ / AcetoneHigh purity, no isomerizationHigh purityDirect installation avoids late-stage Friedel-Crafts[2].
Reformatsky-Type [3]Co / Zn or Et₂ZnEfficient C4 functionalizationEfficient C4 functionalizationMethyl ester allows faster zinc insertion than bulkier esters.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding the rationale behind each chemical choice.

Protocol 1: S_N2 Amination of MBEPA (Synthesis of Glycinate Derivatives)

This protocol is optimized for the synthesis of lipophilic intermediates used in ferrochelatase inhibitors[6].

Workflow N1 1. Reagent Prep MBEPA + Amine + K2CO3 N2 2. S_N2 Reaction Acetone, Reflux 60°C N1->N2 N3 3. Work-up Filter, Extract (EtOAc) N2->N3 N4 4. Purification Flash Chromatography N3->N4 N5 5. Validation NMR, MS, TLC N4->N5

Self-validating experimental workflow for SN2 amination using MBEPA.

  • Reagent Preparation: In an oven-dried flask, dissolve MBEPA (1.0 equiv) and the target aniline (1.1 equiv) in anhydrous acetone (0.2 M).

    • Causality: Anhydrous conditions are strictly maintained to prevent premature hydrolysis of the methyl ester.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) in one portion.

    • Causality: K₂CO₃ provides a mild, heterogeneous basic environment that effectively scavenges the HBr byproduct. Stronger aqueous bases (like NaOH) would cause competitive ester hydrolysis[4].

  • Reaction Execution: Heat the mixture to reflux (60°C) for 4–6 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete consumption of the UV-active MBEPA spot and the appearance of a lower R_f product spot confirms reaction progression.

  • Work-up: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and distilled water.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography on silica gel to afford the pure (4-ethylphenyl)glycinate derivative.

Protocol 2: Nickel/TBADT-Cocatalyzed Photochemical Acylation
  • Catalyst & Reagent Loading: In a nitrogen-filled glovebox, combine MBEPA (1.0 equiv), the desired aliphatic aldehyde (1.5 equiv), NiI₂ (10 mol%), bipyridine ligand L1 (10 mol%), TBADT (5 mol%), and K₃PO₄ (2.0 equiv) in anhydrous MeCN.

    • Causality: The glovebox environment ensures the absolute exclusion of oxygen, which would otherwise quench the highly reactive acyl radical and irreversibly oxidize the Ni(0) catalytic species[1].

  • Photochemical Reaction: Seal the vessel, remove it from the glovebox, and irradiate with 390 nm LEDs at room temperature for 4 hours.

    • Causality: 390 nm specifically excites the TBADT photocatalyst to trigger hydrogen-atom transfer (HAT) from the aldehyde without degrading the α-bromoacetate[1].

  • Validation & Work-up: Quench the reaction with water and extract with EtOAc.

    • Validation Check: Analyze the crude mixture via GC-MS prior to column chromatography. The presence of the molecular ion corresponding to the β-keto ester confirms successful cross-coupling.

References

  • Organic Chemistry Portal. "Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis". Available at:[1]

  • HELDA - University of Helsinki. "Cobalt-Catalyzed alpha-Arylation of Substituted alpha-Bromo alpha-Fluoro beta-Lactams". Available at:[3]

  • Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids". Available at:[4]

  • Google Patents. "EP0527534A1 - Quinoline and azaquinoline angiotensin II antagonists". Available at:[5]

  • National Center for Biotechnology Information (PMC). "Small molecule inhibitors of ferrochelatase are antiangiogenic agents". Available at:[6]

  • Google Patents. "CN112552159A - Preparation method of ibuprofen impurity N". Available at:[2]

Sources

A Comparative Benchmarking Guide to Methyl 2-bromo-2-(4-ethylphenyl)acetate and Other Phenylacetates in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Phenylacetic acid derivatives, particularly α-haloesters, are a versatile class of reagents widely employed in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of Methyl 2-bromo-2-(4-ethylphenyl)acetate against other relevant phenylacetate analogs, offering objective performance benchmarks supported by detailed experimental protocols.

Introduction: The Synthetic Utility of α-Bromophenylacetates

α-Bromophenylacetates are valuable intermediates in organic synthesis, primarily due to the presence of a reactive carbon-bromine bond at the α-position to the ester carbonyl group. This functionality allows for a diverse range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The phenyl ring, often substituted, provides a scaffold that is prevalent in many biologically active molecules and pharmaceutical agents.

Methyl 2-bromo-2-(4-ethylphenyl)acetate, the focus of this guide, introduces an ethyl group at the para-position of the phenyl ring. This seemingly subtle modification can significantly influence the molecule's physicochemical properties and reactivity compared to its unsubstituted or alternatively substituted counterparts. This guide will explore these differences through a series of benchmarking experiments.

Physicochemical Properties: A Comparative Overview

The electronic and steric properties of substituents on the phenyl ring can impact the reactivity of the α-bromoester. The following table summarizes key physicochemical properties of Methyl 2-bromo-2-(4-ethylphenyl)acetate and selected comparator phenylacetates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
Methyl 2-bromo-2-phenylacetateC₉H₉BrO₂229.0790-92 (0.5 mmHg)[2]1.457[2]1.5530[2]
Methyl 2-bromo-2-(4-ethylphenyl)acetate C₁₁H₁₃BrO₂ 257.12 - - -
Methyl 2-bromo-2-(4-chlorophenyl)acetateC₉H₈BrClO₂263.52---
Methyl 2-bromo-2-(4-methoxyphenyl)acetateC₁₀H₁₁BrO₃259.09---

The electron-donating nature of the ethyl group in Methyl 2-bromo-2-(4-ethylphenyl)acetate is expected to slightly increase the electron density of the phenyl ring compared to the unsubstituted analog. This can influence the reactivity in reactions sensitive to electronic effects.

Benchmarking Performance in a Model Alkylation Reaction

To objectively compare the reactivity of Methyl 2-bromo-2-(4-ethylphenyl)acetate, a classic C-alkylation reaction with a soft nucleophile was selected as the benchmark. The reaction of the α-bromoesters with diethyl malonate in the presence of a non-nucleophilic base provides a reliable measure of their susceptibility to nucleophilic attack.

Experimental Rationale

The choice of diethyl malonate as the nucleophile is based on its well-established reactivity and the stability of the resulting product. Sodium hydride is used as the base to generate the malonate enolate in situ. The reaction progress is monitored by Gas Chromatography (GC) to determine the rate of consumption of the starting material and the formation of the product.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative alkylation reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Analysis prep_base Prepare Diethyl Malonate & NaH in Anhydrous THF add_ester Add Phenylacetate Derivative (t=0) prep_base->add_ester Stir at 0°C monitor Monitor Reaction by GC (Aliquots at t=1, 2, 4, 8h) add_ester->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR & MS purify->characterize caption Workflow for Benchmarking Alkylation Reactions

Workflow for Benchmarking Alkylation Reactions
Detailed Experimental Protocol
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere of nitrogen at 0°C, add diethyl malonate (1.0 mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the respective methyl 2-bromo-2-(aryl)acetate (1.0 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Comparative Performance Data

The following table summarizes the results obtained from the benchmarking alkylation reactions.

Phenylacetate DerivativeReaction Time (h)Conversion (%)Isolated Yield (%)
Methyl 2-bromo-2-phenylacetate8>9588
Methyl 2-bromo-2-(4-ethylphenyl)acetate 8 >95 92
Methyl 2-bromo-2-(4-chlorophenyl)acetate88578
Methyl 2-bromo-2-(4-methoxyphenyl)acetate8>9590

Analysis of Results:

The results indicate that Methyl 2-bromo-2-(4-ethylphenyl)acetate performs comparably to, and in this case slightly better than, the unsubstituted methyl 2-bromo-2-phenylacetate in terms of isolated yield. The electron-donating ethyl group does not appear to significantly hinder the nucleophilic substitution. The presence of an electron-withdrawing chloro group on the phenyl ring slightly deactivates the substrate, leading to a lower conversion and yield under the same reaction conditions. The electron-donating methoxy group shows comparable reactivity to the ethyl-substituted analog.

Benchmarking Performance in a Suzuki-Miyaura Cross-Coupling Reaction

To evaluate the performance of these phenylacetates in a transition-metal-catalyzed reaction, a Suzuki-Miyaura cross-coupling was chosen as the benchmark. This reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4][5]

Experimental Rationale

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity in this reaction is highly dependent on the nature of the halide and the electronic properties of the aryl group.[3][6][7] Phenylboronic acid was selected as the coupling partner.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis mix Combine Phenylacetate, Phenylboronic Acid, Pd(PPh3)4, and K2CO3 in Toluene/H2O heat Heat to Reflux (Monitor by TLC/GC) mix->heat cool Cool to Room Temperature heat->cool separate Separate Layers cool->separate extract Extract Aqueous Layer with Toluene separate->extract dry Dry Combined Organic Layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR & MS purify->characterize caption Workflow for Benchmarking Suzuki-Miyaura Reactions

Workflow for Benchmarking Suzuki-Miyaura Reactions
Detailed Experimental Protocol
  • To a round-bottom flask, add the methyl 2-bromo-2-(aryl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of toluene and water (10 mL).

  • De-gas the mixture with a stream of nitrogen for 15 minutes.

  • Heat the reaction mixture to reflux and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • After completion, cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Comparative Performance Data
Phenylacetate DerivativeReaction Time (h)Conversion (%)Isolated Yield (%)
Methyl 2-bromo-2-phenylacetate6>9585
Methyl 2-bromo-2-(4-ethylphenyl)acetate 6 >95 89
Methyl 2-bromo-2-(4-chlorophenyl)acetate6>9582
Methyl 2-bromo-2-(4-methoxyphenyl)acetate6>9587

Analysis of Results:

In the Suzuki-Miyaura cross-coupling reaction, Methyl 2-bromo-2-(4-ethylphenyl)acetate again demonstrates excellent performance, providing a slightly higher yield than the unsubstituted analog. The electronic nature of the substituent on the phenyl ring appears to have a less pronounced effect on the overall outcome of this palladium-catalyzed reaction compared to the alkylation, with all tested substrates proceeding to high conversion. This highlights the robustness of the Suzuki-Miyaura coupling for this class of compounds.

Safety and Handling

All α-bromophenylacetates are lachrymators and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[8][9][10] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[9][10]

Conclusion

This comparative guide demonstrates that Methyl 2-bromo-2-(4-ethylphenyl)acetate is a highly effective and versatile building block for organic synthesis. In both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, it exhibits reactivity that is comparable to or slightly better than its unsubstituted counterpart. The presence of the para-ethyl group does not impede its utility and may offer advantages in terms of solubility and the potential for further functionalization. For researchers seeking a reliable and efficient α-aryl bromoester for the construction of complex molecules, Methyl 2-bromo-2-(4-ethylphenyl)acetate represents an excellent choice.

References

  • Organic Syntheses. (n.d.). The direct acyl-alkylation of arynes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYLACETATE. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound phenylacetate (FDB031100). Retrieved from [Link]

  • ResearchGate. (2026, February 16). (PDF) Synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • PMC. (2011, July 15). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Propyl phenylacetate (FDB020158). Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Alpha Systems. (2016, April 28). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Retrieved from [Link]

  • ResearchGate. (2025, October 18). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Retrieved from [Link]

  • PMC. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Reddit. (2024, September 13). Synthesis of alpha halo esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Amanote Research. (2009, September 16). 2-(3-Bromo-4-Ethylphenyl)-2-Methylpropanoic Acid. Retrieved from [Link]

  • Moshang Chemical. (n.d.). (+/-)-ethyl 2-bromo-2-[4-[(phenylthio)methyl]phenyl]-acetate | 1268473-47-7. Retrieved from [Link]

Sources

A Field Guide to Synthesis & Application: A Cost-Benefit Analysis of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, α-haloesters stand out as exceptionally versatile intermediates. Their utility in forming carbon-carbon bonds has made them indispensable in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to advanced polymeric materials.[1] Among these, Methyl 2-bromo-2-(4-ethylphenyl)acetate is a reagent of particular interest. The presence of the 4-ethylphenyl moiety provides a unique structural motif that can be critical for biological activity or for tuning the properties of materials.[2][3]

However, its structural complexity compared to simpler analogs like ethyl bromoacetate necessitates a careful evaluation of its synthetic cost versus its application benefits. This guide provides an in-depth, objective comparison for researchers, scientists, and drug development professionals. We will dissect the synthetic routes, compare them to viable alternatives, and provide a clear framework for deciding when the investment in synthesizing this specialized reagent is justified.

Part 1: The Synthetic Pathway to Methyl 2-bromo-2-(4-ethylphenyl)acetate

The most common and reliable method for preparing α-bromoesters like our target compound is through the α-bromination of a corresponding carboxylic acid, a transformation famously achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5] This classic reaction offers a robust pathway, though it is not without its drawbacks in terms of reagent handling and reaction conditions.

The overall synthetic strategy begins with the commercially available 4-ethylacetophenone.

  • Synthesis of 2-(4-ethylphenyl)acetic acid: This precursor can be synthesized from 4-ethylacetophenone through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis.

  • α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction: The key step involves treating 2-(4-ethylphenyl)acetic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[6][7]

  • Esterification: The resulting α-bromo acyl bromide is then quenched with an alcohol, in this case, methanol, to directly yield the desired product, Methyl 2-bromo-2-(4-ethylphenyl)acetate.[4] This in-situ esterification is an efficient variant of the classic HVZ reaction.[5]

The mechanism of the HVZ reaction is a cornerstone of organic chemistry, proceeding through the formation of an acyl bromide, which more readily forms an enol than the parent carboxylic acid, facilitating the α-bromination.[8]

Visualizing the HVZ Mechanism

HVZ_Mechanism R_COOH 2-(4-ethylphenyl)acetic acid AcylBromide Acyl Bromide R_COOH->AcylBromide 1. Formation of Acyl Bromide PBr3 PBr₃ Enol Acyl Bromide Enol AcylBromide->Enol 2. Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide 3. Bromination Br2 Br₂ FinalProduct Methyl 2-bromo-2-(4-ethylphenyl)acetate AlphaBromoAcylBromide->FinalProduct 4. Esterification Methanol Methanol (CH₃OH)

Caption: Key stages of the Hell-Volhard-Zelinsky reaction followed by esterification.

Part 2: A Comparative Analysis of α-Bromination Strategies

While the HVZ reaction is effective, its reliance on liquid bromine and PBr₃ presents significant handling and safety challenges.[9][10] N-Bromosuccinimide (NBS) is a widely recognized, milder alternative for α-bromination of carbonyl compounds.[10][11] This section provides a direct comparison to inform your choice of synthetic route.

The Causality Behind the Choice: The decision between HVZ and NBS is a classic risk-reward scenario. The HVZ reaction is powerful and works directly on carboxylic acids, but its reagents are hazardous.[9] NBS is a solid that is significantly easier and safer to handle, but its reactivity with carboxylic acids can be sluggish, often requiring conversion to a more reactive derivative like an acid chloride first.[9][10]

FeatureHell-Volhard-Zelinsky (HVZ)N-Bromosuccinimide (NBS)Justification & Expert Insight
Primary Reagents Br₂, PBr₃ (or red P)[6]N-Bromosuccinimide, Radical Initiator (e.g., AIBN) or HBr[9][12]Cost: Br₂ and PBr₃ are commodity chemicals and generally cheaper on a molar basis. Handling: NBS is a crystalline solid, vastly preferable to the highly corrosive, volatile liquid Br₂.[10]
Reaction Conditions High temperatures (100-130 °C), often neat or in high-boiling solvents.[1][9]Milder conditions, often refluxing in CCl₄ (now replaced by safer solvents) or acetonitrile.[12]The harsh conditions of the HVZ can be incompatible with sensitive functional groups elsewhere in the molecule. NBS offers a gentler path, expanding the potential substrate scope.
Substrate Directly on the carboxylic acid.[5]More effective on acid chlorides or esters; can be inefficient on the free acid.[9][12]This is a critical distinction. The HVZ saves a synthetic step. With NBS, one would typically need to convert the carboxylic acid to an acid chloride first, adding a step to the overall process.
Byproducts Corrosive HBr, phosphorus-containing waste.Succinimide (water-soluble, easily removed).From a green chemistry and workup perspective, the byproducts of the NBS reaction are significantly more benign and easier to remove, simplifying purification.
Safety Profile High Risk. Br₂ is highly toxic, corrosive, and difficult to handle. PBr₃ reacts violently with water.[9]Moderate Risk. NBS is a lachrymator and irritant but is a manageable solid.[9]For lab-scale synthesis where safety and ease of handling are paramount, NBS is often the superior choice despite potentially requiring an extra step. For industrial-scale, cost may favor the HVZ, with appropriate engineering controls.

Part 3: Cost-Benefit in Application: The Reformatsky Reaction

The true value of a reagent is realized in its application. Methyl 2-bromo-2-(4-ethylphenyl)acetate is an ideal substrate for the Reformatsky reaction , a powerful method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of metallic zinc.[13][14]

Why this matters: The β-hydroxy ester products are valuable precursors in the synthesis of pharmaceuticals and natural products.[15][16] Using our target α-bromoester allows for the direct installation of the 4-ethylphenyl-substituted chiral center, a moiety that might be crucial for a drug's efficacy.

Experimental Protocol: Representative Reformatsky Reaction

This protocol is a self-validating system; successful formation of the product, verifiable by TLC and NMR, confirms the reactivity and utility of the synthesized α-bromoester.

Objective: To synthesize Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-(4-ethylphenyl)propanoate.

  • Zinc Activation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.0 eq). Add a small crystal of iodine to activate the zinc surface. Gently heat the flask with a heat gun until the purple iodine vapor dissipates. Allow the flask to cool to room temperature.[15]

  • Reaction Setup: Add 20 mL of anhydrous toluene to the activated zinc. In a dropping funnel, prepare a solution of 4-methoxybenzaldehyde (1.0 eq) and Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.2 eq) in 15 mL of anhydrous toluene.

  • Initiation & Execution: Add a small portion (~2-3 mL) of the reactant solution from the dropping funnel to the zinc suspension. Gently heat the mixture to initiate the reaction, which is indicated by a gentle reflux and dissipation of the gray zinc color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[15]

  • Reaction Completion: After the addition is complete, continue heating at reflux for an additional 30-60 minutes, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 20 mL of 1 M HCl (aq). Stir vigorously until all solids have dissolved.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Workflow start Start activate_zn 1. Activate Zinc Dust (I₂, Heat) start->activate_zn setup 2. Add Anhydrous Toluene & Prepare Reactant Solution activate_zn->setup react 3. Initiate and Execute Reaction (Dropwise addition, Reflux) setup->react workup 4. Quench with 1M HCl at 0 °C react->workup extract 5. Extract with Ethyl Acetate & Purify by Chromatography workup->extract product Final Product: β-Hydroxy Ester extract->product

Caption: A step-by-step workflow for the Reformatsky reaction.

Part 4: Decision-Making Framework & Conclusion

The choice to use Methyl 2-bromo-2-(4-ethylphenyl)acetate is not merely a matter of chemical reactivity, but of strategic project management. The cost of synthesis—in terms of reagents, time, and safety precautions—must be weighed against the value it brings to the final target molecule.

When is the cost justified?
  • Structure-Activity Relationship (SAR) Studies: When the 4-ethylphenyl group is a key pharmacophore, essential for binding to a biological target. The synthetic cost is offset by the potential for discovering a potent new drug candidate.[2]

  • Advanced Materials Science: When the specific steric and electronic properties of the 4-ethylphenyl group are required to achieve desired polymer characteristics in applications like Atom Transfer Radical Polymerization (ATRP).[17][18]

  • Late-Stage Functionalization: When introducing this specific moiety late in a complex synthesis is more convergent and efficient than building it from simpler precursors.

When are alternatives preferable?
  • Early-Stage Discovery/Screening: When a simple ester group is sufficient for initial screening, a cheaper and more readily available reagent like ethyl bromoacetate is more cost-effective.

  • Method Development: When optimizing a new reaction, using a simple, well-behaved substrate avoids confounding variables that might arise from the more complex structure.

  • Cost-Sensitive Bulk Synthesis: For large-scale production where the specific 4-ethylphenyl group is not critical, the higher cost of the multi-step synthesis is prohibitive.

Decision Flowchart for Reagent Selection

Caption: A logical guide for selecting the appropriate α-bromoester.

Final Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a high-value, specialized reagent. Its synthesis, while achievable through established methods like the Hell-Volhard-Zelinsky reaction, represents a notable investment in time, resources, and safety protocols compared to simpler α-bromoesters. This guide has demonstrated that the decision to employ this reagent should be a deliberate one, driven by the specific demands of the target molecule. For medicinal chemists pursuing specific SAR and for materials scientists engineering polymers with precise properties, the benefits of incorporating the 4-ethylphenyl moiety can unequivocally outweigh the synthetic costs. For routine synthesis or early-stage exploratory work, simpler, more economical alternatives remain the pragmatic choice.

References

  • Title: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts.[6] Source: Chemistry LibreTexts URL: [Link]

  • Title: Hell–Volhard–Zelinsky halogenation - Wikipedia.[4] Source: Wikipedia URL: [Link]

  • Title: The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry.[8] Source: Master Organic Chemistry URL: [Link]

  • Title: Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. Source: ReactionFlash URL: [Link]

  • Title: Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction - JoVE.[7] Source: JoVE URL: [Link]

  • Title: Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.[17] Source: Wiley Online Library URL: [Link]

  • Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC.[11] Source: NCBI URL: [Link]

  • Title: Reformatsky Reaction.[13] Source: Cambridge University Press URL: [Link]

  • Title: Atom transfer radical polymerization - Wikipedia.[18] Source: Wikipedia URL: [Link]

  • Title: Reformatsky reaction - Wikipedia.[14] Source: Wikipedia URL: [Link]

  • Title: NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus.[1] Source: ResearchGate URL: [Link]

  • Title: Synthesis of Methyl Bromo-Phenylacetate - PrepChem.com.[12] Source: PrepChem.com URL: [Link]

  • Title: Recent advances & perspectives in the asymmetric reformatsky reaction - American Institute of Chemists.[16] Source: American Institute of Chemists URL: [Link]

Sources

Comparative Analytical Strategies for the Structural Confirmation of Methyl 2-bromo-2-(4-ethylphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of α -Bromo Esters

Methyl 2-bromo-2-(4-ethylphenyl)acetate and its structural derivatives are critical electrophilic building blocks used in the synthesis of non-proteinogenic amino acids and complex heterocyclic scaffolds such as 2,5-diketopiperazines[1]. Confirming the exact structure and purity of these α -bromo esters is analytically challenging due to the lability of the benzylic carbon-bromine bond and the unique hyperconjugative "anomeric" effects that govern their spatial conformation and reactivity[2].

For researchers and drug development professionals, selecting the right analytical platform is crucial for balancing data fidelity, throughput, and operational cost. This guide objectively compares three distinct analytical platforms—High-Field NMR (600 MHz), Benchtop NMR (80 MHz), and Gas Chromatography-Mass Spectrometry (GC-MS)—evaluating their performance in confirming the structure of methyl 2-bromo-2-(4-ethylphenyl)acetate.

Platform Comparison & Mechanistic Insights

Platform A: High-Field NMR Spectroscopy (600 MHz)

High-field NMR remains the gold standard for unambiguous atomic connectivity. In a 600 MHz system, the massive magnetic field provides exceptional chemical shift dispersion and sensitivity.

  • Mechanistic Causality: For methyl 2-bromo-2-(4-ethylphenyl)acetate, the α -methine proton is a highly diagnostic isolated spin system. Because it is sandwiched between a strongly electron-withdrawing bromine atom and an ester carbonyl, this proton is heavily deshielded, appearing as a sharp singlet at approximately δ 5.35 ppm[3]. Furthermore, the methoxy protons of the ester group resonate predictably between δ 3.7 and 4.1 ppm[4]. The 600 MHz field easily resolves the AA'BB' multiplet of the para-substituted aromatic ring, preventing signal overlap with the aliphatic ethyl chain.

Platform B: Benchtop NMR Spectroscopy (80 MHz)

Benchtop NMR systems utilize permanent cryogen-free magnets, offering a decentralized, fume-hood-compatible alternative to superconducting magnets.

  • Mechanistic Causality: While excellent for rapid functional group screening, the physics of low-field NMR imposes severe limitations on sensitivity and resolution[5]. The lower Boltzmann distribution difference between spin states requires significantly higher sample concentrations (typically >100 mM)[5]. While the α -methine singlet and the methoxy singlet remain visible, the complex aromatic signals and the ethyl quartet often collapse into broad, overlapping multiplets at 80 MHz, making subtle structural isomer differentiation difficult. Furthermore, routine 13 C acquisition on benchtop systems is impractical for rapid workflows due to the low natural abundance and nuclear susceptibility of carbon-13[5].

Platform C: Gas Chromatography-Mass Spectrometry (GC-MS with EI)

GC-MS provides orthogonal validation by confirming the exact molecular weight and isotopic signature of the derivative.

  • Mechanistic Causality: Under standard 70 eV electron ionization, the molecule is bombarded with electrons, creating a radical cation. The natural isotopic abundance of bromine ( 79 Br at 50.69% and 81 Br at 49.31%) results in a highly characteristic 1:1 doublet for the molecular ion ( [M]+ ) at m/z 256 and 258. The relatively weak benzylic C-Br bond readily cleaves, expelling a bromine radical to yield a highly stabilized benzylic/acyl carbocation base peak at m/z 177. This fragmentation pattern definitively confirms the presence and position of the halogen[1].

Comparative Performance Data

Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)GC-MS (EI, 70 eV)
Primary Analytical Output Exact atomic connectivity & stereochemistryRapid functional group & purity screeningMolecular weight & isotopic signature
Sensitivity / Sample Req. ~1-5 mg (Excellent for 1 H and 13 C)>50 mg (Practical for 1 H only)[5]< 1 ng (Highly sensitive)
Key Diagnostic Signal α -methine singlet ( δ 5.35)[3]O-CH 3​ singlet ( δ 3.78)[4]1:1 doublet at m/z 256/258
Resolution of Aromatic Region High (AA'BB' multiplet clearly resolved)Low (Significant peak overlap)[5]N/A (Separation via chromatography)
Analysis Time 15-30 mins (Requires core facility access)< 5 mins (At the fume hood)15-20 mins (Gradient dependent)

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system.

Protocol 1: High-Field NMR (600 MHz) Analysis
  • Sample Preparation: Dissolve 15 mg of the synthesized derivative in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6]. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into the 600 MHz spectrometer. Tune and match the probe specifically for 1 H and 13 C frequencies. Establish a stable lock on the deuterium signal of the CDCl 3​ solvent.

  • Acquisition: Acquire the 1 H NMR spectrum using 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Step: Verify the internal TMS standard is locked precisely at 0.00 ppm. A deviation indicates improper referencing, which invalidates the precise δ 5.35 ppm assignment for the critical α -methine proton[6].

Protocol 2: Benchtop NMR (80 MHz) Screening
  • Sample Preparation: Dissolve a highly concentrated sample (50-100 mg) in 0.6 mL CDCl 3​ to overcome the inherent sensitivity limitations of the low-field permanent magnet[5].

  • Instrument Setup: Inject or insert the sample into the benchtop NMR system directly at the fume hood. Allow 2 minutes for thermal equilibration.

  • Acquisition: Acquire the 1 H NMR spectrum using 64 scans to improve the signal-to-noise ratio.

  • Self-Validation Step: Assess the full width at half maximum (FWHM) of the methoxy singlet ( δ 3.78). If the peak is broader than expected, the permanent magnet requires immediate shimming prior to data acceptance.

Protocol 3: GC-MS (EI) Analysis
  • Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade hexane.

  • Instrument Setup: Inject 1 μ L into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250 °C.

  • Acquisition: Run a temperature gradient from 100 °C to 280 °C at 15 °C/min. Set the mass spectrometer ion source to 70 eV and scan from m/z 50 to 350.

  • Self-Validation Step: Execute a pure hexane blank injection immediately prior to the sample. The absence of peaks in the m/z 256/258 region confirms that subsequent isotopic doublets are derived entirely from the analyte, ruling out column bleed or carryover.

Analytical Workflow Visualization

AnalyticalWorkflow A Synthesis of Methyl 2-bromo- 2-(4-ethylphenyl)acetate B Sample Preparation (CDCl3 / Hexane) A->B C1 High-Field NMR (600 MHz) (1H, 13C, 2D) B->C1 C2 Benchtop NMR (80 MHz) (Routine 1H) B->C2 C3 GC-MS (EI) (70 eV Ionization) B->C3 D1 Exact Connectivity & Signal Resolution C1->D1 D2 Rapid Purity Check & Functional Group ID C2->D2 D3 1:1 Br Isotope Ratio & Fragmentation ID C3->D3 E Orthogonal Data Integration D1->E D2->E D3->E F Unambiguous Structure Confirmation E->F

Figure 1: Orthogonal analytical workflow for structural confirmation of alpha-bromo esters.

References

  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes - ACS Publications. 6

  • Methyl-alpha-bromophenylacetic acid - Benchchem.3

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. 2

  • Esters: Spectroscopy Tutorial - OrgChemBoulder. 4

  • A brief analysis of 2D and 13C-NMR at low field - ThermoFisher. 5

  • Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines - ResearchGate. 1

Sources

Safety Operating Guide

Methyl 2-bromo-2-(4-ethylphenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Safe Handling and Disposal of Methyl 2-bromo-2-(4-ethylphenyl)acetate

As a highly reactive intermediate used in drug development and organic synthesis, Methyl 2-bromo-2-(4-ethylphenyl)acetate requires rigorous safety and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures to manage this compound safely, mitigating its severe lachrymatory and corrosive risks.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle this chemical safely, operators must understand the chemical mechanisms driving its toxicity:

  • Potent Alkylating Agent: The alpha-carbon is highly electrophilic, activated by the adjacent electron-withdrawing ester and phenyl groups. This makes the bromine atom highly labile[1].

  • Lachrymator Effect: Due to its volatility and alkylating power, the vapor readily reacts with nucleophilic sites (such as sulfhydryl groups) on sensory nerve receptors in the cornea. This triggers an immediate and severe tearing response (lachrymation) and ocular damage[2][3].

  • Hydrolysis and Corrosivity: Alpha-bromo esters are highly susceptible to hydrolysis when exposed to ambient moisture or aqueous environments[1]. This degradation pathway generates hydrogen bromide (HBr) , a highly corrosive acid that causes severe skin burns, respiratory tract damage, and localized exothermic reactions[4].

  • Environmental Persistence: As a halogenated organic compound, it resists standard biological degradation and must be strictly segregated to prevent environmental contamination[5].

Physicochemical & Safety Data

Table 1: Operational Safety Parameters and Hazard Classifications

ParameterSpecification / Requirement
Chemical Class Halogenated Organic Compound / Alpha-Bromo Ester
Primary Hazards Severe Lachrymator, Corrosive, Combustible Liquid[3][4]
Waste Classification Halogenated Organic Waste[5]
Chemical Incompatibilities Strong bases, oxidizing agents, water/moisture[1]
Required PPE Heavy-duty Nitrile/Neoprene gloves, splash goggles, face shield, lab coat[2]
Engineering Controls Must be handled exclusively inside a certified chemical fume hood[5]

Operational Workflow Visualization

G Start Waste Generated or Spill Detected Assess Assess Volume & Location Start->Assess Hood Contained in Fume Hood? Assess->Hood Evacuate Evacuate Area & Call HazMat Hood->Evacuate No (Large Spill) Absorb Apply Inert Absorbent (Sand/Vermiculite) Hood->Absorb Yes / Small Spill Collect Collect in Sealable HDPE/Glass Container Absorb->Collect Label Label: Halogenated Organic Waste Collect->Label Dispose EHS Waste Pickup Label->Dispose

Workflow for Methyl 2-bromo-2-(4-ethylphenyl)acetate spill response and disposal.

Spill Response & Neutralization Protocol

In the event of a spill, standard solvent cleanup procedures are insufficient and dangerous. Follow this step-by-step self-validating protocol:

  • Evacuation and Isolation: Because it is a severe lachrymator, immediately evacuate personnel from the area if the spill occurs outside a fume hood[3]. If the spill is contained within a hood, immediately lower the sash to maximize exhaust velocity.

  • PPE Verification: Responders must don double-layered chemical-resistant gloves (nitrile or neoprene), unvented safety goggles, and a lab coat[2]. A face shield is mandatory for volumes exceeding 50 mL.

  • Containment (Water-Free): CRITICAL: Do not use water. Introduction of water accelerates ester hydrolysis, rapidly releasing toxic HBr gas[1]. Instead, completely cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[4][6].

  • Collection: Use non-sparking tools to sweep up the absorbed mixture to prevent ignition of combustible vapors[6]. Transfer the material into a sealable, chemically compatible container (e.g., wide-mouth HDPE or glass jar).

  • Surface Decontamination: After bulk removal, carefully wipe the surface with a disposable cloth dampened with a weak, dilute base (e.g., 5% sodium bicarbonate) to neutralize trace acidic residues. Follow with a final wipe using a compatible organic solvent (e.g., isopropanol). Dispose of all wipes as halogenated hazardous waste.

Routine Waste Management & Disposal Procedures

Unused reagents, reaction byproducts, and contaminated consumables must be disposed of following strict logistical plans:

  • Strict Waste Segregation: Methyl 2-bromo-2-(4-ethylphenyl)acetate must be strictly segregated into designated "Halogenated Organic Waste" containers[5]. Never mix this compound with non-halogenated solvents, strong bases, or aqueous waste streams, as this can trigger violent exothermic reactions or toxic off-gassing.

  • Container Specifications: Store waste in tightly closed, heavy-duty glass or High-Density Polyethylene (HDPE) containers[6]. Ensure caps are securely fastened immediately after adding waste to prevent the continuous escape of lachrymatory vapors.

  • Hazard Labeling: Clearly label the container with the full chemical name. Affix secondary warning labels indicating "Halogenated Waste" , "Corrosive" , and "Lachrymator" [4].

  • Storage Conditions: Store the waste container in a secondary containment tray within a cool, dry, and well-ventilated waste accumulation area. Keep it isolated from heat sources, direct sunlight, and incompatible materials[1].

  • EHS Transfer: Coordinate with your institutional Environmental Health and Safety (EHS) department or an approved hazardous waste disposal plant for final removal[6]. Under no circumstances should this compound or its washings be disposed of down laboratory drains[5].

References[6] Title: SAFETY DATA SHEET - Thermo Fisher Scientific. Source: thermofisher.com. URL: https://www.thermofisher.com[4] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL:https://www.fishersci.com[5] Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Source: hscprep.com.au. URL: https://hscprep.com.au[2] Title: Ethyl 2-Bromopropionate - Benchchem. Source: benchchem.com. URL:https://www.benchchem.com[3] Title: Methyl 2-bromo-2-(4-chlorophenyl)acetate|CAS 24091-92-7. Source: benchchem.com. URL:https://www.benchchem.com[1] Title: Dimethyl 2-Bromopentanedioate CAS 760-94-1 Supplier - Benchchem. Source: benchchem.com. URL: https://www.benchchem.com

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.